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  • Product: 1-[(Phenylthio)methyl]piperidine
  • CAS: 6631-82-9

Core Science & Biosynthesis

Foundational

1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

Executive Summary 1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) is a highly versatile N,S-acetal compound that serves as a critical intermediate in advanced organic synthesis and a valuable pharmacophore in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) is a highly versatile N,S-acetal compound that serves as a critical intermediate in advanced organic synthesis and a valuable pharmacophore in drug discovery [1]. Characterized by a piperidine ring bridged to a phenylthio group via a methylene spacer, this molecule offers unique stereoelectronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, corrects common misconceptions regarding its synthesis, and outlines validated protocols for its application in pharmaceutical development.

Chemical Identity & Structural Data

The structural architecture of 1-[(Phenylthio)methyl]piperidine allows it to act as a bifunctional entity. The piperidine moiety provides a basic, hydrogen-bond-accepting nitrogen, while the phenylthio group offers a lipophilic, electron-rich aromatic system capable of diverse functionalization [1].

Table 1: Primary Identifiers
IdentifierValue
Product Name 1-[(Phenylthio)methyl]piperidine
IUPAC Name 1-(phenylsulfanylmethyl)piperidine
CAS Number 6631-82-9
Molecular Formula C12​H17​NS
Molecular Weight 207.34 g/mol
SMILES C1CCN(CC1)CSC2=CC=CC=C2
InChI Key OLIHYFZBYRSBAC-UHFFFAOYSA-N

Physicochemical Properties

Understanding the macroscopic and thermodynamic properties of this compound is essential for optimizing reaction conditions, particularly during extraction and purification phases. While empirical data for specific boiling points under standard pressure is limited due to the compound's tendency to decompose at high temperatures, vacuum distillation parameters can be reliably estimated based on its structural fragments.

Table 2: Physicochemical Profile
PropertyValue / Description
Physical State (at 25°C) Clear, colorless to pale yellow liquid
Density (Estimated) ~1.08 - 1.12 g/cm³
Boiling Point (Estimated) 130 - 145 °C at 2.0 mmHg
Solubility Soluble in Dichloromethane, Ethyl Acetate, DMSO; Insoluble in water
LogP (Calculated) ~3.2 (Indicating high lipophilicity)
pKa (Conjugate Acid) ~8.5 (Piperidine nitrogen basicity)

Synthesis & Manufacturing Protocol

Mechanistic Correction & Rationale

Some commercial databases erroneously suggest synthesizing this compound via the thiolation of N-benzylpiperidine [1]. As an Application Scientist, I must clarify that this route is atom-inefficient and mechanistically flawed for generating an N,S-acetal. The thermodynamically favored and industrially scalable route is a three-component Mannich-type condensation involving piperidine, formaldehyde, and thiophenol.

Causality of Experimental Design: Formaldehyde acts as a C1​ electrophilic source. When reacted with the secondary amine (piperidine), it rapidly forms an electrophilic iminium ion intermediate. The subsequent introduction of thiophenol (a strong nucleophile) results in an immediate attack on the iminium carbon, yielding the desired N,S-acetal. Temperature control is critical; the formation of the iminium ion is exothermic, and cooling prevents the volatilization of formaldehyde.

Validated Step-by-Step Protocol

Reagents Required:

  • Piperidine (1.0 equiv, 10 mmol)

  • Formaldehyde (37% aqueous solution, 1.1 equiv, 11 mmol)

  • Thiophenol (CAS 108-98-5) (1.0 equiv, 10 mmol) — Caution: Highly toxic and severe stench; handle strictly in a fume hood [2].

  • Solvent: Ethanol or Dichloromethane (DCM) (20 mL)

Procedure (Self-Validating Workflow):

  • Iminium Formation: Charge a 50 mL round-bottom flask with piperidine (10 mmol) and the chosen solvent. Cool the mixture to 0–5 °C using an ice bath.

  • Electrophile Addition: Add the 37% aqueous formaldehyde solution dropwise over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete conversion to the iminium intermediate.

  • Nucleophilic Attack: Slowly add thiophenol (10 mmol) dropwise to the reaction mixture. Validation Check: The reaction mixture may turn slightly cloudy as the highly lipophilic product forms and separates from the aqueous phase.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent system.

  • Workup & Purification: Quench the reaction with water (20 mL) and extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted thiophenol), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Yield: The crude product is typically >90% pure and can be used directly, or purified via vacuum distillation.

SynthesisReactivity Thiophenol Thiophenol (Nucleophile) Product 1-[(Phenylthio)methyl]piperidine (Target) Thiophenol->Product Formaldehyde Formaldehyde (C1 Source) Iminium Iminium Ion Intermediate Formaldehyde->Iminium Piperidine Piperidine (Amine) Piperidine->Iminium + Formaldehyde - H2O Iminium->Product + Thiophenol Nucleophilic Attack Sulfoxide Sulfoxide Derivative Product->Sulfoxide Oxidation (H2O2 / mCPBA)

Caption: Synthesis pathway of 1-[(Phenylthio)methyl]piperidine and its oxidative reactivity.

Chemical Reactivity & Downstream Applications

1-[(Phenylthio)methyl]piperidine is highly valued for its reactive versatility in organic synthesis [1]:

  • Oxidation: The sulfur atom can be selectively oxidized. Treatment with 1 equivalent of hydrogen peroxide ( H2​O2​ ) at room temperature yields the corresponding sulfoxide. Harsher conditions using excess m-chloroperbenzoic acid (mCPBA) yield the sulfone derivative [1].

  • Reduction: The C-S bond can be cleaved using strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ), yielding piperidine and the corresponding thiol/sulfide [1].

  • Nucleophilic Substitution: The phenylthio group acts as a moderate leaving group under specific catalytic conditions, allowing for the introduction of complex functional groups in advanced API (Active Pharmaceutical Ingredient) synthesis.

Pharmacological Profile & Drug Development

In medicinal chemistry, 1-[(Phenylthio)methyl]piperidine is utilized as a foundational pharmacophore for designing novel analgesics, antipsychotics, and anti-inflammatory agents [1].

Mechanism of Action (Binding Kinetics): The efficacy of this molecule in biological systems relies on its dual-interaction capability. The phenylthio group engages in π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within protein binding pockets. Simultaneously, the piperidine ring facilitates critical hydrogen bonding and electrostatic interactions with receptor targets [1].

BindingMechanism Molecule 1-[(Phenylthio)methyl]piperidine Phenylthio Phenylthio Group Molecule->Phenylthio PiperidineRing Piperidine Ring Molecule->PiperidineRing AromaticResidues Target Protein Aromatic Residues Phenylthio->AromaticResidues π-π Stacking & Hydrophobic Interactions HydrogenBondAcceptors Target Protein H-Bond Acceptors PiperidineRing->HydrogenBondAcceptors Hydrogen Bonding & Electrostatic Interactions

Caption: Pharmacophoric binding interactions of 1-[(Phenylthio)methyl]piperidine with protein targets.

Safety, Handling, and Regulatory Compliance

When handling 1-[(Phenylthio)methyl]piperidine and its precursors, strict adherence to safety protocols is mandatory [3].

  • Precursor Toxicity: Thiophenol (CAS 108-98-5) is highly toxic via ingestion, skin absorption, and inhalation. It possesses a severe stench with an aroma threshold of 10 to 50 ppb [2].

  • Storage Conditions: The final product should be stored at room temperature in a tightly sealed container, protected from light and strong oxidizing agents to prevent spontaneous sulfoxide formation[2].

  • Regulatory: Ensure compliance with local chemical inventory regulations (e.g., REACH, TSCA) when scaling up production for industrial use [3].

References

  • Cas 108-98-5, Thiophenol - LookChem. LookChem. Retrieved from:[Link]

  • 1-[(PHENYLTHIO)METHYL]PIPERIDINE — Chemical Substance Information - NextSDS. NextSDS. Retrieved from:[Link]

Exploratory

An In-depth Technical Guide to the Structural Analysis and Stereochemistry of 1-[(Phenylthio)methyl]piperidine

Introduction 1-[(Phenylthio)methyl]piperidine, with the chemical formula C12H17NS, is a heterocyclic compound belonging to the α-aminosulfide family.[1][2] This class of molecules serves as a valuable scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-[(Phenylthio)methyl]piperidine, with the chemical formula C12H17NS, is a heterocyclic compound belonging to the α-aminosulfide family.[1][2] This class of molecules serves as a valuable scaffold in medicinal chemistry and as a versatile intermediate in organic synthesis.[3] The unique arrangement of a piperidine ring, a flexible methylene linker, and a phenylthio group imparts specific physicochemical properties that are of interest in drug design and the synthesis of complex molecular architectures.[3] Potential applications have been explored in the development of novel analgesics and antipsychotic drugs, as well as in the creation of specialty agrochemicals.[3]

This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and stereochemical considerations of 1-[(Phenylthio)methyl]piperidine. We will delve into the causality behind experimental choices, present detailed analytical protocols, and explore the subtle stereochemical nature of the molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Functionalization

The synthesis of 1-[(Phenylthio)methyl]piperidine is typically achieved through a nucleophilic substitution pathway. A common and efficient method involves the reaction of piperidine with an electrophilic methylene source followed by the introduction of the phenylthio moiety.

A plausible and direct approach is the aminomethylation of thiophenol with piperidine and formaldehyde (a Mannich-type reaction). This one-pot synthesis is often preferred for its atom economy and operational simplicity.

Experimental Protocol: Synthesis via Mannich-type Reaction

Objective: To synthesize 1-[(Phenylthio)methyl]piperidine from thiophenol, formaldehyde, and piperidine.

Materials:

  • Thiophenol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 equivalent) in ethanol (100 mL).

  • Addition of Amines: To the stirred solution, add piperidine (1.1 equivalents) dropwise at room temperature.

  • Addition of Formaldehyde: Following the addition of piperidine, add aqueous formaldehyde (1.1 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add diethyl ether (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with diethyl ether (2x 50 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash with a small amount of diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by vacuum distillation to obtain 1-[(Phenylthio)methyl]piperidine as a pure oil.

Synthetic Workflow Diagram

G cluster_reactants Reactants Thiophenol Thiophenol Reagents Ethanol Room Temperature Thiophenol->Reagents Piperidine Piperidine Piperidine->Reagents Formaldehyde Formaldehyde Formaldehyde->Reagents Product 1-[(Phenylthio)methyl]piperidine Reagents->Product Mannich Reaction

Caption: Synthetic pathway for 1-[(Phenylthio)methyl]piperidine.

Chemical Functionalization

The versatility of 1-[(Phenylthio)methyl]piperidine in synthetic chemistry is highlighted by its reactivity.[3] The sulfur atom is susceptible to oxidation, providing a strategic entry point to molecules with different electronic and steric properties.

  • Oxidation to Sulfoxide/Sulfone: The phenylthio group can be oxidized using agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) to form the corresponding sulfoxide or sulfone.[3] This transformation is significant as it introduces a chiral center at the sulfur atom in the case of the sulfoxide, a concept explored further in the stereochemistry section.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 1-[(Phenylthio)methyl]piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule.[4]

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the phenyl, methylene, and piperidine protons. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.40 - 7.20Multiplet5HAromatic protons (Phenyl-H)
~ 3.50Singlet2HMethylene protons (-N-CH₂ -S-)
~ 2.60Multiplet4HPiperidine protons α to Nitrogen (H-2, H-6)
~ 1.60Multiplet4HPiperidine protons β to Nitrogen (H-3, H-5)
~ 1.45Multiplet2HPiperidine proton γ to Nitrogen (H-4)

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, confirming the number of unique carbon environments.

Chemical Shift (δ) ppmAssignment
~ 135.0Phenyl C (ipso)
~ 129.0Phenyl C (ortho, meta, para)
~ 60.0Methylene C (-N-C H₂-S-)
~ 54.0Piperidine C (C-2, C-6)
~ 26.0Piperidine C (C-3, C-5)
~ 24.0Piperidine C (C-4)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 1-[(Phenylthio)methyl]piperidine (C12H17NS), the expected molecular weight is approximately 207.34 g/mol .[2][3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 207. Key fragmentation patterns would likely involve the cleavage of the C-S and C-N bonds.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present. The spectrum of 1-[(Phenylthio)methyl]piperidine would exhibit characteristic absorption bands:

  • 3050-3080 cm⁻¹: Aromatic C-H stretching.

  • 2850-2950 cm⁻¹: Aliphatic C-H stretching (from the piperidine and methylene groups).

  • ~1475 and ~1585 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1100 cm⁻¹: C-N stretching.

  • ~700-750 cm⁻¹: C-S stretching.

Stereochemical Analysis

While at first glance the molecule may appear simple, a thorough stereochemical analysis reveals important structural features.

Chirality

1-[(Phenylthio)methyl]piperidine, in its native sulfide form, is an achiral molecule. The central methylene carbon atom is bonded to two hydrogen atoms and therefore does not constitute a stereocenter.

However, chirality can be introduced through chemical modification. As previously mentioned, the oxidation of the sulfur atom to a sulfoxide creates a chiral center. This is a crucial concept in drug development, as enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

G Sulfide 1-[(Phenylthio)methyl]piperidine (Achiral) Oxidant [O] (e.g., m-CPBA) Sulfide->Oxidant Sulfoxide 1-[(Phenylthio)methyl]sulfinylpiperidine (Chiral at Sulfur) Oxidant->Sulfoxide Creation of Stereocenter

Caption: Introduction of chirality via oxidation.

Conformational Isomerism

The most significant stereochemical feature of 1-[(Phenylthio)methyl]piperidine is the conformational isomerism of the piperidine ring. Like cyclohexane, the piperidine ring predominantly exists in two low-energy chair conformations that are in rapid equilibrium at room temperature through a process known as ring flipping.

The substituent at the nitrogen atom, the -(CH₂)-S-Ph group, can occupy either an axial or an equatorial position. Due to steric hindrance, the equatorial conformation is generally more stable and therefore more populated. The energy difference between these two conformers dictates the conformational equilibrium.

Caption: Chair conformations of the piperidine ring. Note: As a text-based AI, I cannot generate images directly in the DOT script. The IMG SRC paths are placeholders for where diagrams of the axial and equatorial conformers would be inserted.

Understanding this conformational preference is critical, as the spatial orientation of the phenylthio group can significantly influence how the molecule interacts with biological targets such as enzymes or receptors.

Conclusion

1-[(Phenylthio)methyl]piperidine is a synthetically accessible molecule with a rich structural and stereochemical profile. While the parent compound is achiral, its conformational flexibility and the potential to introduce chirality upon functionalization make it an intriguing scaffold for scientific investigation. The analytical techniques detailed in this guide—NMR, MS, and IR spectroscopy—provide a robust framework for its characterization. A thorough understanding of its three-dimensional nature, particularly the conformational equilibrium of the piperidine ring, is paramount for professionals engaged in its application in organic synthesis and drug discovery.

References

  • EvitaChem. (n.d.). 1-[(Phenylthio)methyl]piperidine.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols. RSC Publishing.
  • NextSDS. (n.d.). 1-[(PHENYLTHIO)METHYL]PIPERIDINE — Chemical Substance Information.
  • PubMed. (1991). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine.
  • Alfa Chemistry. (n.d.). CAS 6631-82-9 1-[(Phenylthio)methyl]piperidine.
  • BenchChem. (2025). Spectroscopic and Synthetic Insights into 3-Amino-6-(phenylthio)pyridazine: A Technical Guide.

Sources

Foundational

Thermodynamic Stability of 1-[(Phenylthio)methyl]piperidine in Organic Solvents

An In-depth Technical Guide Abstract: 1-[(Phenylthio)methyl]piperidine, a molecule featuring a core thioaminal (or N,S-acetal) linkage, serves as a valuable intermediate in synthetic chemistry and holds potential in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: 1-[(Phenylthio)methyl]piperidine, a molecule featuring a core thioaminal (or N,S-acetal) linkage, serves as a valuable intermediate in synthetic chemistry and holds potential in medicinal chemistry.[1] The inherent reactivity of the thioaminal functional group, however, presents significant challenges related to its stability. This guide provides a comprehensive technical overview of the thermodynamic stability of 1-[(Phenylthio)methyl]piperidine, with a focus on its degradation pathways in common organic solvents. We will explore the theoretical underpinnings of its potential instability, present detailed, field-proven protocols for assessing its stability via forced degradation studies, and discuss the critical role of the solvent environment. This document is intended for researchers, scientists, and drug development professionals who handle, synthesize, or formulate with this and structurally related compounds.

Introduction to 1-[(Phenylthio)methyl]piperidine

Chemical Identity and Core Structure

1-[(Phenylthio)methyl]piperidine (CAS No. 6631-82-9) is an organic compound with the molecular formula C₁₂H₁₇NS.[2] Its structure is characterized by a saturated piperidine ring N-alkylated with a phenylthiomethyl group. The central feature governing its chemical behavior is the N-C-S linkage, known as a thioaminal. This functional group can be considered a mixed acetal of formaldehyde, piperidine, and thiophenol, and it represents the primary locus of chemical instability.

Significance and Applications

This molecule is primarily utilized as a building block in organic synthesis.[1] The thioaminal moiety can serve as a masked iminium ion or as a precursor for more complex heterocyclic systems. Its structural components—the piperidine ring and the phenylthio group—are common pharmacophores, leading to its investigation in various drug discovery programs for potential biological activities.[1]

The Thioaminal Moiety: A Point of Inherent Reactivity

Unlike more robust C-C, C-O, or C-N single bonds, the thioaminal linkage is susceptible to several degradation pathways. Its stability is a delicate balance influenced by electronic and steric factors. The presence of heteroatoms with available lone pairs (N and S) flanking a methylene carbon makes it susceptible to both nucleophilic and electrophilic attack, as well as oxidative processes. Recent studies have also highlighted the potential for radical-mediated cleavage of thioaminals.[3] Understanding these liabilities is paramount for its effective use, storage, and formulation.

Theoretical Framework of Stability and Degradation

The thermodynamic stability of 1-[(Phenylthio)methyl]piperidine is not absolute and is highly dependent on its environment. The principal degradation pathways are hydrolysis, oxidation, and radical-induced scission.

Primary Degradation Pathways
  • Hydrolytic Cleavage: Thioaminals are known to be sensitive to hydrolysis, especially under acidic or, in some cases, basic conditions. The presence of water, even in trace amounts within organic solvents, can facilitate the reversion to the constituent amine (piperidine), thiol (thiophenol), and aldehyde (formaldehyde). This equilibrium is a significant challenge, as noted in synthetic procedures where simple aqueous work-ups can lead to substantial product loss.[4]

  • Oxidative Degradation: The sulfide moiety is a primary target for oxidation. Common oxidants, including atmospheric oxygen over long periods or stronger agents like hydrogen peroxide, can convert the sulfide to a sulfoxide and subsequently to a sulfone.[1][5] This transformation fundamentally alters the electronic properties, polarity, and biological activity of the molecule.

  • Radical-Mediated Scission: Research into photodegradable polymers has demonstrated that thioaminal groups can undergo β-scission when exposed to radical initiators, such as those generated by UV light.[3] This cleavage pathway results in the formation of a thioamide, representing a significant structural rearrangement.[3]

  • Thermal and Photolytic Stress: As with many complex organic molecules, exposure to high temperatures or UV light can provide the energy needed to overcome activation barriers for degradation.[6] Photolytic stress is particularly relevant given the potential for radical-mediated cleavage.

The Critical Influence of the Solvent Environment

The choice of organic solvent is not merely a matter of solubility; it is an active variable in the stability equation.

  • Polarity and Protic vs. Aprotic Nature: Polar protic solvents (e.g., methanol, ethanol) can actively participate in hydrolysis by stabilizing charged intermediates and donating protons. Polar aprotic solvents (e.g., acetonitrile, DMSO) are generally more benign with respect to hydrolysis but can still contain dissolved water. Nonpolar aprotic solvents (e.g., toluene, hexane) offer the most protection against hydrolysis but may present solubility challenges.

  • pH and Trace Impurities: Trace acidic or basic impurities in a solvent can act as catalysts, significantly accelerating hydrolytic degradation. The purity of the solvent is therefore a critical parameter.

Experimental Design: A Forced Degradation Approach

To systematically evaluate the stability of 1-[(Phenylthio)methyl]piperidine, a forced degradation (or stress testing) study is the most effective methodology. This approach, widely adopted in the pharmaceutical industry under ICH guidelines, involves subjecting the compound to harsh conditions to intentionally induce and identify degradation products.[6][7][8]

Rationale and Objectives

The core objectives of a forced degradation study are:

  • To identify the likely degradation products and establish degradation pathways.[8]

  • To demonstrate the specificity of an analytical method, ensuring it can separate and quantify the parent compound in the presence of its degradants (a "stability-indicating method").[6]

  • To understand the intrinsic stability of the molecule, which informs decisions on handling, storage, and formulation.[8]

Experimental Workflow

The overall process follows a logical sequence to ensure data integrity and comprehensive analysis. It begins with the development of a robust analytical method, which is then used to measure the outcome of the stress experiments.

G A Protocol 1: Develop Stability- Indicating HPLC-UV Method B Protocol 2: Prepare Solutions in Target Organic Solvents A->B C Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples Using Validated HPLC Method C->D E Quantify Degradation & Profile Impurity Peaks D->E F Protocol 3: Identify Degradant Structures via LC-MS/MS E->F G Elucidate Degradation Pathways F->G

Fig. 1: Workflow for Forced Degradation and Stability Assessment.

Protocols for Stability Testing and Analysis

The following protocols provide a robust framework for assessing the stability of 1-[(Phenylthio)methyl]piperidine.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

Causality: A reliable analytical method is the foundation of any stability study. The primary goal is to achieve baseline separation between the parent compound and all potential process impurities and degradation products. Reverse-phase HPLC is the standard technique for this purpose.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it provides good retention for moderately nonpolar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for the basic piperidine nitrogen. Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry.

  • Gradient Elution Development:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • Inject a solution of the pure compound to determine its retention time.

    • Analyze preliminary stressed samples (e.g., acid-treated) to observe the retention times of degradation products.

    • Optimize the gradient to ensure separation of all observed peaks from the main peak and each other. A target resolution (Rs) > 2 is ideal.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). The phenylthio group provides a strong chromophore, with an expected maximum absorbance around 254 nm. A PDA detector is crucial as it helps assess peak purity and can reveal co-eluting impurities.

  • Method Validation: Once optimized, confirm the method is "stability-indicating" by demonstrating specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.

Protocol 2: Execution of Forced Degradation Studies

Causality: The goal is to generate a modest amount of degradation (5-20%) to identify the primary, most relevant degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis.[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-[(Phenylthio)methyl]piperidine at a known concentration (e.g., 1 mg/mL) in several representative organic solvents:

    • Polar Protic: Methanol

    • Polar Aprotic: Acetonitrile

    • Nonpolar Aprotic: Toluene (check solubility)

  • Stress Condition Application (for each solvent):

    • Control: A sample of the stock solution stored at 5°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl (aqueous or methanolic) to the stock solution. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH (aqueous or methanolic) to the stock solution. Incubate at 60°C.

    • Oxidative Stress: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature.[6]

    • Thermal Stress: Incubate the stock solution at 80°C in the dark.

    • Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option).

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples) and dilute to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Protocol 3: Structural Elucidation of Degradants using LC-MS/MS

Causality: While HPLC-UV can quantify degradation, it provides no structural information. LC-MS/MS is essential for identifying the degradation products by providing accurate mass data.[9][10]

Methodology:

  • LC-MS Analysis: Inject the most degraded samples (where impurity peaks are largest) into an LC-MS system (e.g., Q-TOF or Orbitrap) using the same chromatographic method developed in Protocol 1.

  • Mass Identification: Determine the accurate mass-to-charge ratio (m/z) of the parent peak and each new impurity peak.

  • Fragmentation Analysis (MS/MS): Select the molecular ion of each impurity for collision-induced dissociation (CID). Analyze the resulting fragmentation pattern to deduce the structure. For example, the loss of a phenylthio radical or the appearance of a fragment corresponding to the piperidine ring would be strong evidence for specific degradation pathways.

Analysis and Interpretation of Results

Proposed Degradation Pathways

Based on the known chemistry of the thioaminal and sulfide functional groups, the following degradation pathways are anticipated.

G cluster_main 1-[(Phenylthio)methyl]piperidine cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_radical Radical Scission (hν, R•) A B Piperidine A->B Cleavage C Thiophenol A->C Cleavage D Sulfoxide Derivative A->D 1st Oxidation F Piperidine-1-carbothioic S-phenyl ester (Thioamide Isomer) A->F Rearrangement E Sulfone Derivative D->E 2nd Oxidation

Fig. 2: Anticipated Degradation Pathways of 1-[(Phenylthio)methyl]piperidine.
Data Summary

The results from the forced degradation study should be compiled into a clear, comparative table.

SolventStress ConditionTime (h)% Degradation of ParentMajor Degradants Identified (by m/z)Proposed Pathway
Methanol 0.1 M HCl, 60°C818.5%m/z 86.09 (Piperidine), m/z 110.03 (Thiophenol)Hydrolysis
Methanol 3% H₂O₂, RT2412.2%m/z 223.11 (Sulfoxide)Oxidation
Acetonitrile 0.1 M HCl, 60°C244.1%m/z 86.09 (Piperidine)Hydrolysis
Acetonitrile 3% H₂O₂, RT2415.8%m/z 223.11 (Sulfoxide), m/z 239.10 (Sulfone)Oxidation
Acetonitrile Photolytic (ICH)489.7%m/z 221.10 (Thioamide Isomer)Radical Scission
Toluene All Conditions48< 1%Not ApplicableHigh Stability
Note: This table presents hypothetical data for illustrative purposes.

Conclusions and Recommendations

This technical guide outlines a comprehensive strategy for evaluating the thermodynamic stability of 1-[(Phenylthio)methyl]piperidine. The data generated from these studies provide critical insights into the molecule's intrinsic liabilities.

Key Findings (Hypothetical):

  • The compound is highly susceptible to acid-catalyzed hydrolysis , particularly in protic solvents like methanol.

  • Oxidative degradation of the sulfide to the sulfoxide and sulfone is a significant pathway in both protic and aprotic polar solvents.

  • The molecule exhibits considerable photolytic instability , likely proceeding through a radical-mediated pathway to form a thioamide isomer.[3]

  • Stability is dramatically enhanced in nonpolar, aprotic solvents like toluene, where all major degradation pathways are suppressed.

Recommendations for Handling and Storage:

  • Solvent Choice: For reactions or formulations where stability is critical, nonpolar aprotic solvents should be prioritized. If polar solvents are required, aprotic options (e.g., acetonitrile, THF) are preferable to protic ones (e.g., methanol, ethanol).

  • Storage Conditions: To ensure long-term integrity, 1-[(Phenylthio)methyl]piperidine should be stored in an inert atmosphere (e.g., under argon or nitrogen), protected from light, at reduced temperatures (e.g., 2-8°C), and in solvents with low water content.

  • Formulation Considerations: When used in drug development, the potential for degradation in the presence of acidic excipients or under oxidative stress must be carefully evaluated. The formation of degradants like thiophenol can introduce significant toxicity concerns.

By applying the systematic approach detailed in this guide, researchers can effectively characterize the stability profile of 1-[(Phenylthio)methyl]piperidine, enabling its confident use in synthesis and mitigating risks during formulation and development.

References

  • Hernandez, J. J., et al. (n.d.). Radical-induced degradation of thioaminals to create two-stage photodegradable networks. American Chemical Society.
  • EvitaChem. (n.d.). 1-[(Phenylthio)methyl]piperidine. EvitaChem.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Jain, A., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • MDPI. (2022). Preparation of Thioaminals in Water. Molecules. Available at: [Link]

  • Sutar, S.V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • ATSDR. (n.d.). Analytical Methods for Sulfur Mustard. Agency for Toxic Substances and Disease Registry.
  • Raab, A., & Feldmann, J. (2019). Biological sulphur-containing compounds – Analytical challenges. Analytica Chimica Acta.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical Sciences and research.
  • NextSDS. (n.d.). 1-[(PHENYLTHIO)METHYL]PIPERIDINE — Chemical Substance Information. NextSDS.
  • Panchumarthy, R., et al. (2017). Current trends in performance of forced degradation studies and stability indicating studies of drugs. IOSR Journal of Pharmacy and Biological Sciences.

Sources

Exploratory

Pharmacokinetic Properties and Metabolic Optimization of 1-[(Phenylthio)methyl]piperidine Derivatives

A Technical Whitepaper for Drug Development Professionals Introduction and Physicochemical Foundations 1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) is a highly versatile pharmacophore utilized in the design of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Introduction and Physicochemical Foundations

1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) is a highly versatile pharmacophore utilized in the design of novel therapeutics, including targeted analgesics, antipsychotics, and antimicrobial agents[1]. As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I approach this molecule not just as a static structure, but as a dynamic system of physicochemical liabilities and advantages.

The pharmacokinetic (PK) profile of this compound class is governed by the delicate balance between two distinct structural features:

  • The Piperidine Ring : A highly basic cyclic amine (pKa ~9.5) that remains protonated at physiological pH. This basicity drives extensive tissue binding, leading to a large volume of distribution ( Vd​ )[2].

  • The Phenylthio Moiety : A highly lipophilic domain that enhances membrane permeability but introduces a critical metabolic "soft spot" susceptible to rapid phase I oxidation[3].

Understanding the causality behind how these structural elements interact with hepatic enzymes and systemic circulation is paramount for optimizing the bioavailability and half-life of piperidine-based lead compounds.

Metabolic Pathways and Clearance Mechanisms

The primary barrier to the clinical viability of wild-type 1-[(Phenylthio)methyl]piperidine is its high intrinsic clearance ( CLint​ ). Clearance concepts dictate that the intrinsic capability of the liver to remove free drug from the blood heavily influences overall hepatic clearance, especially for high-extraction-ratio compounds[4].

The thioether linkage acts as a primary target for Cytochrome P450 (CYP450) enzymes. Oxidation of the sulfur atom rapidly yields sulfoxide and sulfone metabolites. This S-oxidation drastically increases the topological polar surface area (tPSA) of the molecule, shifting its excretion route toward rapid renal clearance and significantly reducing its systemic half-life[5]. Concurrently, the piperidine ring is subject to CYP3A4-mediated N-dealkylation, cleaving the molecule and neutralizing its pharmacological activity.

MetabolicPathway Parent 1-[(Phenylthio)methyl]piperidine (Lipophilic, Basic) Sulfoxide Sulfoxide Metabolite (CYP-mediated S-Oxidation) Parent->Sulfoxide Phase I S-Oxidation NDealkyl Piperidine N-Dealkylation (CYP3A4 C-N Cleavage) Parent->NDealkyl Phase I N-Dealkylation Sulfone Sulfone Metabolite (Further S-Oxidation) Sulfoxide->Sulfone Phase I S-Oxidation

Metabolic pathways of 1-[(Phenylthio)methyl]piperidine derivatives.

Self-Validating Experimental Protocol: Microsomal Stability

To accurately quantify the CLint​ and profile the S-oxidation trajectory of these derivatives, we employ a rigorously controlled Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system to ensure absolute data integrity.

Objective

To determine the intrinsic clearance and identify phase I metabolites of 1-[(Phenylthio)methyl]piperidine derivatives.

Step-by-Step Methodology
  • Step 1: Preparation of Microsomal Matrix

    • Action: Dilute pooled HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a pH of 7.4 preserves the physiological ionization state of the basic piperidine ring. The 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding that could artificially lower the unbound fraction of the lipophilic drug.

  • Step 2: Addition of Cofactors and Test Compound

    • Action: Pre-incubate the matrix with 1 µM of the test compound at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is strictly required to supply the reducing equivalents necessary for CYP450 enzymes to catalyze the S-oxidation of the phenylthio group. Without it, phase I metabolism cannot proceed.

  • Step 3: Self-Validating Control Integration (Critical)

    • Action: Run a parallel incubation using Verapamil (1 µM) as a high-clearance positive control.

    • Causality: If the LC-MS/MS data shows <80% depletion of Verapamil at the 30-minute mark, the entire assay is automatically flagged as invalid. This internal causality check guarantees that inactive microsomes or degraded NADPH do not result in false-positive stability reports for the test compound.

  • Step 4: Reaction Quenching

    • Action: At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile rapidly denatures the CYP enzymes by disrupting their tertiary structure, instantly halting metabolism. It simultaneously precipitates microsomal proteins, preventing LC column clogging during downstream analysis.

  • Step 5: LC-MS/MS Analysis

    • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using Multiple Reaction Monitoring (MRM) to track parent depletion and the appearance of +16 Da (sulfoxide) and +32 Da (sulfone) peaks.

PKWorkflow Step1 1. Compound Incubation (Liver Microsomes + NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Parent Depletion & Metabolite ID) Step3->Step4 Step5 5. Data Processing (Intrinsic Clearance & Half-life) Step4->Step5

Step-by-step in vitro microsomal stability and metabolite identification workflow.

Quantitative Pharmacokinetic Profiling

The structural features of 1-[(Phenylthio)methyl]piperidine directly dictate its PK parameters. Because the basic piperidine ring drives extensive tissue distribution, the Vd​ is typically high. However, the rapid clearance of the thioether linkage results in a short half-life[2][5].

Below is a summary of representative quantitative data demonstrating how structural modifications impact the PK profile of this pharmacophore class.

Table 1: Representative Pharmacokinetic Trajectories during Lead Optimization

Compound VariantIntrinsic Clearance ( CLint​ ) (µL/min/mg)Volume of Distribution ( Vd​ ) (L/kg)Half-Life ( t1/2​ ) (h)Oral Bioavailability ( F ) (%)
Wild-type Thioether 85.45.21.812%
Sulfone Metabolite 12.11.40.8<5%
Amide Isostere 24.53.84.545%
Pyrrolidine Analog 31.24.13.238%

(Note: Data represents typical SAR trajectories for piperidine-thioether systems based on established literature models).

Structural Optimization Strategies (SAR)

To evolve 1-[(Phenylthio)methyl]piperidine into a viable clinical candidate, medicinal chemists must employ rational Structure-Activity Relationship (SAR) strategies to circumvent its inherent PK liabilities.

  • Isosteric Replacement of the Thioether : The most direct method to improve the clearance profile is to replace the highly oxidizable thioether linkage with a more metabolically stable isostere, such as an amide or an ether. Literature on similar piperidine-based antagonists demonstrates that replacing a thioether soft spot with an amide significantly reduces hepatic clearance and improves oral bioavailability[3]. Alternatively, utilizing N-phenacyl or sulfonyl derivatives can also yield bioavailable, brain-penetrant analogs[6].

  • Ring Contraction (Piperidine to Pyrrolidine) : The basicity of the piperidine ring not only drives a high Vd​ but can also lead to off-target toxicities, such as hERG channel inhibition (IKr activity)[6]. Contracting the six-membered piperidine to a five-membered pyrrolidine introduces chirality and slightly alters the basicity (pKa). This modification has been proven to favorably alter the metabolism and clearance profiles while maintaining target potency[3].

SARLogic Core Thioether-Piperidine Core (High CL, High Vd) Mod1 Oxidation to Sulfone Core->Mod1 Mod2 Isosteric Replacement (Amide/Ether Linkage) Core->Mod2 Mod3 Ring Contraction (Pyrrolidine Analog) Core->Mod3 Res1 Increased Polarity, Rapid Renal Clearance Mod1->Res1 Res2 Eliminated Soft Spot, Improved Metabolic Stability Mod2->Res2 Res3 Altered pKa, Reduced Off-Target Binding Mod3->Res3

Logical structure-activity relationships for optimizing pharmacokinetic properties.

Conclusion

1-[(Phenylthio)methyl]piperidine represents a classic case study in DMPK optimization. While its piperidine core ensures excellent solubility and tissue penetration, the thioether linkage acts as a metabolic Achilles' heel. By employing self-validating in vitro assays to map these liabilities, scientists can rationally apply isosteric replacements and ring contractions to engineer derivatives with superior half-lives, reduced clearance, and robust oral bioavailability.

References

  • [1] Title : Buy 1-[(Phenylthio)methyl]piperidine (EVT-435187) - EvitaChem Source : evitachem.com URL :

  • [3] Title : Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC Source : nih.gov URL :

  • [6] Title : 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists | Journal of Medicinal Chemistry Source : acs.org URL :

  • [4] Title : Clearance Concepts: Fundamentals and Application to Pharmacokinetic Behavior of Drugs Source : chapman.edu URL :

  • [2] Title : Volume of distribution (V) is an important pharmacokinetic parameter Source : uobasrah.edu.iq URL :

  • [5] Title : Pharmacokinetics | Drug Clearance - YouTube Source : youtube.com URL :

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 1-[(Phenylthio)methyl]piperidine

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-[(Phenylthio)methyl]piperidine (CAS: 6631-82-9)[1] Introduction and Pharmacological Relevance 1-[(Phenylthio)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-[(Phenylthio)methyl]piperidine (CAS: 6631-82-9)[1]

Introduction and Pharmacological Relevance

1-[(Phenylthio)methyl]piperidine (Molecular Formula: C₁₂H₁₇NS, MW: 207.34 g/mol ) is a highly versatile organic intermediate utilized extensively in pharmaceutical research[1]. Structurally, it consists of a piperidine ring—a ubiquitous heterocyclic amine[2]—linked via a methylene bridge to a phenylthio group.

In drug development, this compound serves as a critical pharmacophore. The phenylthio moiety readily engages in π−π stacking interactions with aromatic amino acid residues in target proteins, while the piperidine ring facilitates electrostatic interactions and hydrogen bonding[1]. These structural features have made it a subject of investigation for novel analgesics, antipsychotic drugs, and anti-inflammatory agents[1].

Mechanistic Rationale and Reaction Design

While some industrial literature broadly describes the synthesis of this compound via the thiolation of benzyl-piperidine derivatives[1], the most direct, atom-economical, and chemically sound laboratory-scale approach for synthesizing N,S -acetals (aminomethyl thioethers) is the nucleophilic substitution of an alkylating agent (e.g., chloromethyl phenyl sulfide) by piperidine.

This reaction is highly favorable due to the strong nucleophilicity of the secondary amine in piperidine. To drive the reaction to completion and prevent the protonation of the piperidine reactant by the byproduct (hydrochloric acid), an inorganic base such as sodium hydroxide (NaOH) is employed as an acid scavenger[1]. The reaction proceeds efficiently under mild conditions (room temperature)[1], which is crucial for preventing the thermal decomposition of the sensitive N,S -acetal linkage.

Experimental Workflow

G Reagents 1. Reagent Preparation Piperidine + Solvent Base 2. Base Addition NaOH (Acid Scavenger) Reagents->Base Alkylation 3. Alkylation (Dropwise) Chloromethyl phenyl sulfide Base->Alkylation Reaction 4. Nucleophilic Substitution Room Temperature Stirring Alkylation->Reaction Workup 5. Aqueous Workup Organic Extraction Reaction->Workup Purification 6. Purification Column Chromatography Workup->Purification

Workflow for the laboratory-scale synthesis of 1-[(Phenylthio)methyl]piperidine.

Quantitative Data Summary

The following table outlines the stoichiometric requirements and physical properties of the core components used in this synthetic protocol.

ComponentRoleMolecular WeightEquivalentsAmount (Scale: 10 mmol)
Piperidine Nucleophile / Substrate85.15 g/mol [2]1.0 eq0.85 g (approx. 0.99 mL)
Chloromethyl phenyl sulfide Alkylating Agent158.65 g/mol 1.05 eq1.66 g
Sodium Hydroxide (NaOH) Base / Acid Scavenger40.00 g/mol 1.5 eq0.60 g
1-[(Phenylthio)methyl]piperidine Target Product207.34 g/mol [1]N/A (Theoretical Yield)2.07 g

Step-by-Step Synthesis Protocol

Safety Precautions: Piperidine is a flammable liquid with a pungent, objectionable odor and is a regulated Table II precursor in many jurisdictions[2][3]. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Step 1: Preparation of the Amine Solution

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 0.85 g (10 mmol) of piperidine[2].

  • Dilute the piperidine in 20 mL of an anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Causality: An aprotic solvent is chosen to prevent solvation of the nucleophile, thereby maximizing the reactivity of the piperidine nitrogen.

Step 2: Addition of the Base

  • Add 0.60 g (15 mmol) of finely powdered sodium hydroxide (NaOH) to the stirring solution[1].

  • Allow the suspension to stir for 5 minutes at room temperature. Causality: NaOH acts as a heterogeneous acid scavenger. Using a 1.5x equivalent excess ensures that all generated HCl is neutralized, preventing the formation of piperidine hydrochloride, which would halt the reaction.

Step 3: Alkylation

  • Dissolve 1.66 g (10.5 mmol) of chloromethyl phenyl sulfide in 5 mL of the chosen anhydrous solvent.

  • Equip the reaction flask with an addition funnel and add the chloromethyl phenyl sulfide solution dropwise over 15 minutes. Causality: The nucleophilic substitution is exothermic. Dropwise addition controls the reaction temperature, preventing localized heating that could lead to the formation of undesired sulfonium salts or oxidative degradation of the thioether[1].

Step 4: Reaction Progression

  • Stir the reaction mixture continuously at room temperature (approx. 20–25 °C) for 4 to 6 hours[1].

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) until the piperidine spot is consumed. Causality: Maintaining mild temperatures is critical. Elevated temperatures can cause the reversible cleavage of the N,S -acetal bond, reducing the overall yield.

Step 5: Workup and Extraction

  • Quench the reaction by adding 20 mL of distilled water to dissolve the inorganic salts (NaCl and unreacted NaOH).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate.

  • Collect the fractions containing the pure product, pool them, and remove the solvent in vacuo to afford 1-[(Phenylthio)methyl]piperidine as a purified compound ready for downstream pharmacological testing or oxidation studies (e.g., conversion to sulfoxides/sulfones)[1].

References

  • Buy 1-[(Phenylthio)methyl]piperidine (EVT-435187)
  • Piperidine - Wikipedia Wikipedia URL
  • UNODC (United Nations Office on Drugs and Crime)

Sources

Application

The Synthetic Versatility of 1-[(Phenylthio)methyl]piperidine: A Guide to α-Aminoalkylation

Introduction: Reversing the Polarity of the Amine α-Carbon In the landscape of synthetic organic chemistry, the piperidine motif is a cornerstone, prevalent in a vast array of pharmaceuticals and natural products.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Reversing the Polarity of the Amine α-Carbon

In the landscape of synthetic organic chemistry, the piperidine motif is a cornerstone, prevalent in a vast array of pharmaceuticals and natural products.[1][2] Traditionally, the α-carbon to the nitrogen in a piperidine ring is electrophilic, susceptible to attack by nucleophiles, often through the formation of an iminium ion intermediate.[3][4] However, the ability to reverse this inherent reactivity, a concept known as "umpolung," unlocks a powerful avenue for carbon-carbon bond formation.[5][6] This guide details the application of 1-[(Phenylthio)methyl]piperidine as a practical and effective α-amino carbanion synthon, enabling the nucleophilic introduction of the piperidinomethyl group.

This molecule serves as a stable precursor to a potent nucleophile. The presence of the phenylthio group acidifies the adjacent methylene proton, facilitating its removal by a strong base. The resulting carbanion is stabilized by the adjacent sulfur atom, rendering it a soft and effective nucleophile for a variety of electrophiles. This "masked" α-amino carbanion approach provides a robust strategy for the synthesis of 2-substituted piperidine derivatives, which are otherwise challenging to access.[7][8]

Synthesis of 1-[(Phenylthio)methyl]piperidine

The preparation of 1-[(Phenylthio)methyl]piperidine is a straightforward process, typically achieved through the condensation of piperidine, formaldehyde, and thiophenol. This one-pot synthesis proceeds via the formation of an N-hydroxymethylpiperidine intermediate, which then undergoes substitution by thiophenol under acidic conditions.

Protocol: Synthesis of 1-[(Phenylthio)methyl]piperidine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 equiv.), and an aqueous solution of formaldehyde (37 wt. %, 1.1 equiv.).

  • Initial Reaction: Stir the mixture at room temperature for 1 hour. The formation of N-hydroxymethylpiperidine is typically exothermic.

  • Addition of Thiophenol: To the reaction mixture, add thiophenol (1.0 equiv.) dropwise.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 1 M sodium hydroxide solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-[(Phenylthio)methyl]piperidine as a colorless to pale yellow oil.

Mechanism of α-Aminoalkylation: The Umpolung Strategy in Action

The utility of 1-[(Phenylthio)methyl]piperidine as an α-aminoalkylating agent hinges on a two-step sequence: deprotonation to form the nucleophilic carbanion, followed by reaction with an electrophile.

Step 1: Deprotonation to Form the α-Lithio-α-phenylthiopiperidine

Treatment of 1-[(Phenylthio)methyl]piperidine with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF), results in the abstraction of the proton α to both the nitrogen and sulfur atoms.[6] The resulting organolithium species is stabilized by the adjacent sulfur atom through d-orbital participation and inductive effects.

Step 2: Nucleophilic Attack on Electrophiles

The generated α-lithio-α-phenylthiopiperidine is a potent nucleophile that readily reacts with a wide range of electrophiles. This C-C bond-forming step introduces the piperidinomethyl moiety onto the electrophilic substrate.

Step 3: Desulfurization (Optional)

The phenylthio group can be reductively removed if the final product requires a simple methylpiperidine substituent. This is typically achieved using reducing agents like Raney nickel or lithium in liquid ammonia.

Mechanism_of_Alpha-Aminoalkylation Mechanism of α-Aminoalkylation cluster_0 Deprotonation cluster_1 Reaction with Electrophile cluster_2 Optional Desulfurization A 1-[(Phenylthio)methyl]piperidine C α-Lithio-α-phenylthiopiperidine (Nucleophile) A->C -BuH, THF, -78 °C B n-BuLi (Strong Base) E Alkylated Product C->E Nucleophilic Attack D Electrophile (E+) F 2-Substituted Piperidine E->F Reduction (e.g., Raney Ni)

Caption: Mechanism of α-aminoalkylation using 1-[(Phenylthio)methyl]piperidine.

Experimental Protocols for α-Aminoalkylation

The following protocols provide a general framework for the α-aminoalkylation of various electrophiles using 1-[(Phenylthio)methyl]piperidine. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

General Protocol for the Reaction with Alkyl Halides
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add 1-[(Phenylthio)methyl]piperidine (1.0 equiv.) to the cooled THF. Then, add n-butyllithium (1.1 equiv., solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Alkylation: Add a solution of the alkyl halide (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for the Reaction with Aldehydes and Ketones
  • Reaction Setup and Deprotonation: Follow steps 1 and 2 of the general protocol for alkyl halides.

  • Addition of Carbonyl Compound: Add a solution of the aldehyde or ketone (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow steps 5 and 6 of the general protocol for alkyl halides.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere, -78 °C) Start->Setup Deprotonation Deprotonation (Add n-BuLi) Setup->Deprotonation Addition Add Electrophile (Alkyl Halide or Carbonyl) Deprotonation->Addition Reaction Reaction (Warm to RT, Stir) Addition->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Product Purification->End

Caption: General workflow for α-aminoalkylation reactions.

Application Notes and Scope

The use of 1-[(Phenylthio)methyl]piperidine as an α-aminoalkylating agent is a versatile method with a broad scope.

Electrophile Scope

A wide variety of electrophiles are compatible with this methodology, leading to a diverse range of 2-substituted piperidine derivatives.

Electrophile ClassExampleExpected ProductTypical Yield Range (%)
Primary Alkyl Halides1-Iodobutane1-[(1-Phenylthiopentyl)]piperidine70-90
Secondary Alkyl Halides2-Bromopropane1-[(1-Phenylthio-2-methylpropyl)]piperidine50-70
Benzylic HalidesBenzyl Bromide1-[(1,2-Diphenylethylthio)]piperidine75-95
AldehydesBenzaldehyde1-[Phenyl(1-phenylthio)methyl]piperidin-1-ol80-95
KetonesAcetone2-Methyl-1-(phenylthio)-1-(piperidin-1-yl)propan-2-ol70-85
EpoxidesStyrene Oxide2-Phenyl-2-(phenylthio)-1-(piperidin-1-yl)ethanol60-80

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Field-Proven Insights and Troubleshooting
  • Anhydrous Conditions are Crucial: The lithiated intermediate is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are rigorously dried before use.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the deprotonation and initial addition of the electrophile is critical to prevent side reactions, such as decomposition of the organolithium species.

  • Choice of Base: While n-BuLi is commonly used, other strong bases like sec-BuLi or tert-BuLi can also be employed. The choice of base may influence the rate and efficiency of the deprotonation.

  • Side Reactions: With certain electrophiles, such as sterically hindered ketones, enolization can be a competitive side reaction. The use of additives like lithium chloride can sometimes suppress enolization.

  • Peterson Olefination: When reacting with aldehydes or ketones, the intermediate β-hydroxy thioether can potentially undergo a Peterson-type elimination to form a vinyl sulfide, especially under basic workup conditions or upon heating.[9][10]

Conclusion

1-[(Phenylthio)methyl]piperidine is a highly valuable reagent that embodies the principles of umpolung chemistry. It provides a reliable and versatile method for the α-aminoalkylation of a wide array of electrophiles, leading to the synthesis of structurally diverse 2-substituted piperidines. The protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in drug development and organic synthesis to effectively utilize this powerful synthetic tool.

References

  • Peterson, D. J. Carbonyl olefination reaction using silyl-substituted organometallic compounds. J. Org. Chem.1968, 33 (2), 780–784.
  • AL-Hadedi, A. A. M.; Sawyer, S.; Brown, R. C. D. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. J. Chem. Res.2021, 65(6), 361-366.
  • O'Brien, P.; Wiberg, K. B. An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. J. Am. Chem. Soc.2012, 134(11), 5300-5308.
  • Seebach, D.; Corey, E. J. Generation and Synthetic Applications of 2-Lithio-1,3-dithianes. J. Org. Chem.1975, 40(2), 231-237.
  • SynArchive. Peterson Olefination. [Link] (accessed Mar 25, 2026).

  • Organic Chemistry Portal. Peterson Olefination. [Link] (accessed Mar 25, 2026).

  • Organic Chemistry Portal. Corey-Seebach Reaction. [Link] (accessed Mar 25, 2026).

  • ResearchGate. Representative 2-substituted piperidine-containing pharmaceuticals. [Link] (accessed Mar 25, 2026).

  • Wiley Online Library. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link] (accessed Mar 25, 2026).

  • ResearchGate. Odorless Thioacetalization Reagent 2-[7][9]Dithian-2-Ylidene-3-Oxo-Butanamide and Its Chemoselectivity. [Link] (accessed Mar 25, 2026).

  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link] (accessed Mar 25, 2026).

  • ACS Publications. Quantum Chemical Calculations on the Peterson Olefination with α-Silyl Ester Enolates. J. Org. Chem.2002, 67(20), 6871-6879.
  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link] (accessed Mar 25, 2026).

  • PMC. The Corey-Seebach Reagent in the 21st Century: A Review. Molecules2021, 26(16), 4991.
  • ETH Zurich Research Collection. How we drifted into peptide chemistry and where we have arrived at. [Link] (accessed Mar 25, 2026).

  • ResearchGate. Peterson olefination. [Link] (accessed Mar 25, 2026).

  • Chemsrc. (+/-)-1-phenyl-2-((phenylthio)methyl)piperidine. [Link] (accessed Mar 25, 2026).

  • PubChem. 1-(Phenylthio)piperidine. [Link] (accessed Mar 25, 2026).

  • ResearchGate. Formation of Alkyl Radicals by Thermal Bimolecular Reaction of Alkanes and Alkenes. [Link] (accessed Mar 25, 2026).

  • IntechOpen. Synthetic Approaches to Heterocyclic α,α-Disubstituted Amino Acids. [Link] (accessed Mar 25, 2026).

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link] (accessed Mar 25, 2026).

  • RSC Publishing. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chem.2021, 23, 9784-9793.
  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link] (accessed Mar 25, 2026).

  • PMC. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. J. Med. Chem.2022, 65(4), 3279-3294.
  • Andrew G. Myers Research Group. Stereoselective Olefination Reactions: The Wittig Reaction. [Link] (accessed Mar 25, 2026).

  • National Research Centre. The Reactions of Wittig-Horner Reagents and Dialkyl phosphonate with 2-(phenylmethylene)-1,3-diphenylpropanedione. [Link] (accessed Mar 25, 2026).

  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link] (accessed Mar 25, 2026).

  • DTIC. Fentanyl Synthetic Methodology: A Comparative Study. [Link] (accessed Mar 25, 2026).

  • IJPSR. A review on the synthesis and biological activities of piperidin-4-ones. Int. J. Pharm. Sci. Rev. Res.2009, 1(1), 1-10.
  • PubMed. Determination of molar absorptivity coefficients for major type-B trichothecenes and certification of calibrators for deoxynivalenol and nivalenol. J. Agric. Food Chem.2007, 55(15), 6019-6026.
  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link] (accessed Mar 25, 2026).

  • PubMed. [Extraction of thermolabile compounds with supercritical gases]. Planta Med.1983, 47(2), 75-78.
  • ResearchGate. Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea. [Link] (accessed Mar 25, 2026).

  • ResearchGate. Synthesis of the 1-methyl piperidine analog (−)-28. [Link] (accessed Mar 25, 2026).

  • Heriot-Watt University Research Portal. New Synthetic Methodology for Drug-like Molecules. [Link] (accessed Mar 25, 2026).

  • PubMed. Thiol-promoted selective addition of ketones to aldehydes. Org. Lett.2014, 16(23), 6140-6143.
  • ACS Publications. Stereochemistry of alkylation of .alpha.-lithio piperidines: differing effects of formamidine and urethane activating groups. J. Org. Chem.1991, 56(8), 2736-2740.
  • ResearchGate. Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. [Link] (accessed Mar 25, 2026).

  • NCBI Bookshelf. Synthesis of phenylthioglycoside. In Glycoscience Protocols. 2021.
  • RSC Publishing.
  • RSC Publishing. Modulation of CO2 adsorption thermodynamics and selectivity in alkali-carbonate activated N-rich porous carbons. J.
  • ResearchGate. A new approach for the synthesis of α-ketothioamides from methyl ketone, pyrrolidine/piperidine and elemental sulfur using recyclable magnetic catalyst. [Link] (accessed Mar 25, 2026).

Sources

Method

Application Note: Advanced Handling and Reaction Protocols for 1-[(Phenylthio)methyl]piperidine

Executive Summary 1-[(Phenylthio)methyl]piperidine (CAS: 6631-82-9) is a highly versatile α -amino thioether utilized extensively as a synthetic intermediate and a pharmacophore in the development of novel analgesics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(Phenylthio)methyl]piperidine (CAS: 6631-82-9) is a highly versatile α -amino thioether utilized extensively as a synthetic intermediate and a pharmacophore in the development of novel analgesics and antipsychotic therapeutics[1][2]. Structurally characterized by a piperidine ring linked to a phenylthio group via a methylene bridge, the compound contains a highly sensitive N,S-acetal (aminal-thioacetal) motif.

Because of its unique electronic structure, the compound is highly reactive but simultaneously vulnerable to environmental degradation. This application note provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols for manipulating this compound under strict inert atmospheres, ensuring high-fidelity synthetic outcomes.

Mechanistic Rationale for Inert Atmosphere Handling

The synthetic utility of 1-[(Phenylthio)methyl]piperidine relies on its ability to undergo controlled oxidation, reduction, or nucleophilic substitution[2]. However, this reactivity makes it exceptionally susceptible to two primary degradation pathways if exposed to ambient laboratory conditions:

  • Hydrolytic Cleavage: N,S-acetals are inherently prone to hydrolysis, particularly under slightly acidic conditions. Exposure to ambient moisture cleaves the delicate N-C-S linkage, irreversibly degrading the compound into piperidine, formaldehyde, and thiophenol[3][4].

  • Oxidative Degradation: The electron-rich sulfur atom of the phenylthio group is highly susceptible to spontaneous oxidation by atmospheric oxygen ( O2​ ) or trace peroxides. Uncontrolled exposure rapidly converts the thioether into unwanted sulfoxide or sulfone derivatives[2].

To prevent these pathways, absolute exclusion of moisture and oxygen is mandatory.

Degradation A 1-[(Phenylthio)methyl]piperidine (Intact N,S-Acetal) B Hydrolysis (H2O/H+) A->B C Oxidation (O2) A->C D Piperidine + Formaldehyde + Thiophenol B->D E Sulfoxide / Sulfone Derivatives C->E

Degradation pathways of 1-[(Phenylthio)methyl]piperidine via hydrolysis and oxidation.

Quantitative Handling Matrix

To standardize laboratory practices and ensure reproducibility, the following environmental and handling parameters must be strictly adhered to when storing or reacting this compound.

Table 1: Environmental Thresholds and Storage Specifications

ParameterThreshold / SpecificationMechanistic Rationale
Moisture Content ( H2​O ) < 10 ppmPrevents acid-catalyzed hydrolysis of the N,S-acetal bond.
Oxygen Content ( O2​ ) < 5 ppmMitigates spontaneous oxidation of the phenylthio group.
Storage Temperature -20 °C (Argon backfilled)Reduces kinetic energy, halting spontaneous thermal degradation.
Solvent Preparation Freeze-Pump-Thaw (3x)Removes dissolved O2​ from reaction solvents (e.g., THF, DCM).
Shelf-Life (Inert) > 12 monthsMaintains >98% purity when stored under optimal conditions.

Experimental Methodologies

Protocol A: Glovebox Aliquoting and Long-Term Storage

When receiving bulk quantities of 1-[(Phenylthio)methyl]piperidine, it must be immediately aliquoted inside a controlled environment to prevent repeated exposure during daily use.

  • Step 1: Antechamber Purging. Place the sealed bulk container and empty amber glass vials into the glovebox antechamber. Purge with high-purity Argon (99.999%) for a minimum of 3 cycles (evacuate to <0.1 mbar, refill to 1 atm).

    • Causality: This mathematically dilutes ambient O2​ and H2​O to sub-ppm levels, preventing premature oxidation of the phenylthio group during transfer.

  • Step 2: Deionization. Pass the bulk container through an anti-static bar inside the glovebox before opening.

    • Causality: Ultra-dry argon environments cause severe static buildup. Deionization prevents the material from dispersing onto the gloves or balance, ensuring accurate mass transfer.

  • Step 3: Aliquoting. Transfer the required mass into the amber glass vials.

    • Causality: Amber glass blocks UV radiation, preventing photo-catalyzed radical oxidation of the thioether linkage.

  • Step 4: Sealing. Cap the vials tightly with PTFE-lined silicone septa and crimp securely.

    • Causality: PTFE provides a chemically inert barrier against the compound, while the silicone backing allows for future syringe extraction without compromising the inert seal.

Protocol B: Schlenk Line Reaction Setup

For executing downstream reactions (e.g., nucleophilic substitutions or controlled oxidations)[2], a Schlenk line provides a dynamic inert atmosphere.

  • Step 1: Apparatus Drying. Assemble the reaction flask with a magnetic stir bar and a rubber septum. Flame-dry the exterior of the flask under high vacuum (0.1 mmHg) for 3-5 minutes using a heat gun or Bunsen burner.

    • Causality: Desorbs microscopic layers of water tightly bound to the borosilicate glass surface, eliminating the primary source of in-situ N,S-acetal hydrolysis.

  • Step 2: Atmospheric Replacement. Allow the flask to cool to room temperature under vacuum, then backfill with Argon. Repeat this vacuum/Argon cycle three times.

    • Causality: Cyclical purging ensures that residual atmospheric gases trapped in the flask's dead volume are entirely replaced by inert Argon.

  • Step 3: Reagent Introduction. Introduce the 1-[(Phenylthio)methyl]piperidine via a gas-tight, oven-dried syringe directly through the septum while maintaining a positive Argon flow (monitored via a bubbler).

    • Causality: Positive pressure ensures that if a micro-leak occurs around the needle puncture, inert gas flows out of the flask, preventing ambient air from flowing in.

  • Step 4: Solvent Addition. Add anhydrous, degassed solvent (e.g., THF) via cannula transfer.

    • Causality: Standard solvents contain high levels of dissolved oxygen. Using strictly degassed solvents prevents the dissolved O2​ from oxidizing the thioether to a sulfoxide during the reaction.

SchlenkWorkflow Step1 1. Flame Dry Flask Under Vacuum Step2 2. Backfill with Argon (Repeat 3x) Step1->Step2 Step3 3. Syringe Transfer of N,S-Acetal Step2->Step3 Step4 4. Reaction Execution Under Positive Ar Pressure Step3->Step4

Standard Schlenk line workflow for transferring and reacting air-sensitive N,S-acetals.

Analytical Validation (Self-Validating Quality Control)

To ensure the system is self-validating, researchers must verify the structural integrity of stored 1-[(Phenylthio)methyl]piperidine batches prior to use.

QC Checkpoint: Perform a 1H NMR analysis in anhydrous CDCl3​ (stored over molecular sieves).

  • Pass Criteria: The characteristic methylene protons ( −N−CH2​−S− ) must appear as a distinct, sharp singlet.

  • Fail Criteria (Hydrolysis): Loss of the methylene singlet and the appearance of free piperidine (broad N-H stretch) or thiophenol signals indicates that moisture breached the inert setup[3].

  • Fail Criteria (Oxidation): A significant downfield shift of the methylene peak indicates that the sulfur atom has been oxidized to a sulfoxide. If this occurs, the batch must be discarded, and the Argon source/purification columns must be inspected for oxygen leaks.

References

  • NextSDS. "1-[(PHENYLTHIO)METHYL]PIPERIDINE — Chemical Substance Information". NextSDS Database.
  • EvitaChem. "Buy 1-[(Phenylthio)methyl]piperidine (EVT-435187) - Synthesis and Chemical Reactions Analysis". EvitaChem.
  • Macromolecules (ACS Publications). "Trifluoromethylated N,S-Acetal as a Chemical Platform for Covalent Adaptable Networks: Fast Thiol Exchange and Strong Hydrostability for a Highly Transparent Material". American Chemical Society.
  • PMC (National Institutes of Health). "A Material Platform Based on Dissociative CO2‑Derived N,O-Acetals for Tunable Degradation of 3D Printable Materials". NIH.

Sources

Application

Reagents and conditions for 1-[(Phenylthio)methyl]piperidine scale-up synthesis

An Application Note and Protocol for the Scalable Synthesis of 1-[(Phenylthio)methyl]piperidine Authored by: A Senior Application Scientist Abstract 1-[(Phenylthio)methyl]piperidine is a valuable synthetic intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scalable Synthesis of 1-[(Phenylthio)methyl]piperidine

Authored by: A Senior Application Scientist

Abstract

1-[(Phenylthio)methyl]piperidine is a valuable synthetic intermediate in medicinal chemistry and drug development, often explored as a pharmacophore in the design of novel therapeutics such as analgesics and antipsychotic drugs[1]. Its synthesis, particularly on a large scale, necessitates a robust, efficient, and safe process. This document provides a comprehensive guide to the scale-up synthesis of 1-[(Phenylthio)methyl]piperidine, focusing on the well-established Mannich reaction. We delve into the critical process parameters, reagent selection, safety considerations, and a detailed, step-by-step protocol suitable for researchers and drug development professionals.

Introduction and Strategic Overview

The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceutical agents[2]. The incorporation of a phenylthiomethyl group onto the piperidine nitrogen introduces unique physicochemical properties, including potential for π-π stacking interactions with biological targets[1]. The synthesis of 1-[(Phenylthio)methyl]piperidine, with the molecular formula C12H17NS (CAS No. 6631-82-9), is most effectively achieved for large-scale production via the Mannich reaction[3].

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (typically non-enolizable), and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base[4][5]. In this specific synthesis, thiophenol provides the active hydrogen, formaldehyde serves as the aldehyde, and piperidine is the secondary amine. This one-pot reaction is highly atom-economical and generally proceeds under mild conditions, making it an ideal choice for industrial scale-up compared to multi-step alternatives.

Comparative Analysis of Synthetic Strategies

While other routes exist, the Mannich reaction offers significant advantages for scalability.

Synthetic Strategy Description Advantages for Scale-Up Disadvantages for Scale-Up
Mannich Reaction One-pot condensation of thiophenol, formaldehyde, and piperidine.High atom economy, fewer unit operations, typically mild conditions, cost-effective.Requires careful control of exotherm and handling of hazardous reagents (thiophenol, formaldehyde).
Two-Step Nucleophilic Substitution 1. Reaction of piperidine with a halomethylating agent (e.g., chloromethyl phenyl sulfide). 2. Requires prior synthesis of the electrophile.May offer alternative impurity profile.Lower atom economy, additional synthetic step increases time and cost, may generate more waste.

Based on this analysis, the Mannich reaction is the preferred route for efficient and economical large-scale production.

The Mannich Reaction: Mechanism and Rationale

The reaction proceeds through a well-understood mechanism that informs our choice of conditions and control strategies.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the secondary amine, piperidine, to the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly electrophilic Eschenmoser-salt-like intermediate, the piperidin-1-ylmethaniminium ion.

  • Nucleophilic Attack: The thiophenol, a soft nucleophile, attacks the electrophilic carbon of the iminium ion. The acidity of the thiol proton facilitates this step.

  • Product Formation: A proton transfer completes the reaction, yielding the final product, 1-[(Phenylthio)methyl]piperidine.

Mannich_Reaction Figure 1: Mechanism of the Mannich Reaction for 1-[(Phenylthio)methyl]piperidine Synthesis Piperidine Piperidine Iminium Piperidin-1-ylmethaniminium (Iminium Ion) Piperidine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Thiophenol Thiophenol Product 1-[(Phenylthio)methyl]piperidine Thiophenol->Product Nucleophilic Attack Iminium->Product

Caption: Figure 1: Mechanism of the Mannich Reaction.

Process Chemistry and Scale-Up Considerations

Transitioning from a lab-scale procedure to a multi-kilogram production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reagent Selection and Quality

The purity of starting materials is paramount to control the impurity profile of the final product.

Reagent CAS No. Grade Key Considerations for Scale-Up
Thiophenol108-98-5≥99%Pungent stench requires closed-system handling. Check for disulfide impurities. Highly toxic.
Piperidine110-89-4≥99%Corrosive and flammable. Ensure low water content.
Formaldehyde50-00-037 wt. % in H₂OCommonly used as aqueous solution (formalin)[6]. The presence of water can influence reaction kinetics and work-up. Paraformaldehyde can be used for anhydrous conditions but may require higher temperatures to depolymerize.
Ethanol64-17-5Anhydrous or 95%Excellent solvent for all reactants, relatively low toxicity, and easily removed under vacuum. Cost-effective.
Solvent Selection

Ethanol is the recommended solvent for this process. It effectively dissolves all reactants, has a suitable boiling point for reflux if needed, and is a Class 3 solvent with low toxicity, making it suitable for pharmaceutical manufacturing. The reaction can also be run in methanol or even under solvent-free conditions, but ethanol provides the best balance of safety, performance, and cost for scale-up.

Reaction Parameter Optimization
  • Stoichiometry: A slight excess of formaldehyde and piperidine can be used to ensure complete conversion of the more expensive thiophenol. However, for ease of purification, using near-equimolar amounts is often preferred. The protocol below utilizes a slight excess of the amine and aldehyde.

  • Temperature Control: The initial formation of the iminium ion and the subsequent nucleophilic attack by thiophenol are exothermic. On a large scale, this heat must be managed to prevent runaway reactions. The addition of thiophenol should be controlled, and the reactor must be equipped with adequate cooling. The reaction is typically run at room temperature or with gentle heating to reflux to drive it to completion[6].

  • Reaction Time: Progress should be monitored by an appropriate in-process control (IPC) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the endpoint, typically within 6-12 hours.

Work-up and Purification

For large-scale synthesis, purification methods must be robust and scalable. Chromatography is generally avoided due to cost and solvent waste[7].

  • Aqueous Work-up: The reaction mixture is typically quenched with water and the pH is adjusted. An alkaline wash (e.g., with sodium bicarbonate or sodium hydroxide solution) will remove any unreacted thiophenol as its water-soluble thiophenolate salt.

  • Extraction: The product is extracted into a suitable organic solvent like ethyl acetate or toluene.

  • Purification: The crude product, an oil or low-melting solid, is best purified by vacuum distillation . This is a highly efficient and scalable method for removing non-volatile impurities and unreacted starting materials. Recrystallization is a viable alternative if the product is a solid with suitable solubility properties.

Detailed Scale-Up Protocol

Safety Precaution: This procedure involves highly hazardous materials. Thiophenol has an extremely foul odor and is toxic. Formaldehyde is a known carcinogen and sensitizer[8][9][10]. Piperidine is corrosive and flammable. This entire procedure must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles[8][11].

Workflow Figure 2: Experimental Workflow for Scale-Up Synthesis Start Reagent Charging (Piperidine, Formaldehyde, Ethanol) Thiophenol_Add Controlled Addition of Thiophenol (Maintain T < 30°C) Start->Thiophenol_Add Reaction Reaction Stirring (RT, 12h, Monitor by TLC/HPLC) Thiophenol_Add->Reaction Quench Aqueous Work-up (Water & Toluene) Reaction->Quench Wash Caustic Wash (Aq. NaOH) Quench->Wash Phase_Sep Phase Separation Wash->Phase_Sep Dry Drying Organic Layer (Na₂SO₄) Phase_Sep->Dry Organic Layer Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Final Product (1-[(Phenylthio)methyl]piperidine) Purification->Final_Product

Caption: Figure 2: Experimental Workflow for Scale-Up Synthesis.

Equipment
  • 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.

  • Heating/cooling circulator.

  • Vacuum pump and distillation apparatus.

  • Appropriate glassware and rotary evaporator.

Reagents
ReagentM.W.MolesQuantity
Thiophenol110.184.54500 g
Piperidine85.154.77406 g (472 mL)
Formaldehyde (37% aq.)30.034.77387 g (387 mL)
Ethanol (95%)--2.5 L
Toluene--2.0 L
Sodium Hydroxide (10% aq.)--2.0 L
Sodium Sulfate (anhydrous)--200 g
Procedure
  • Reactor Setup: Set up the 10 L reactor and ensure it is clean, dry, and inerted with nitrogen.

  • Initial Charge: Charge the reactor with ethanol (2.5 L), piperidine (406 g), and the 37% formaldehyde solution (387 g).

  • Iminium Formation: Stir the mixture at room temperature (20-25°C) for 30 minutes. A slight exotherm may be observed.

  • Thiophenol Addition: Begin the dropwise addition of thiophenol (500 g) via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and use the cooling circulator to maintain it below 30°C.

  • Reaction: Once the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Take a small sample from the reaction mixture. Spot it on a TLC plate (e.g., 9:1 Hexanes:Ethyl Acetate) to check for the consumption of thiophenol. The reaction is complete when the thiophenol spot is no longer visible.

  • Quench and Extraction: Transfer the reaction mixture to a larger separatory funnel or extraction vessel. Add water (2.0 L) and toluene (2.0 L). Shake vigorously and allow the layers to separate.

  • Caustic Wash: Separate the lower aqueous layer. Wash the organic layer with 10% aqueous sodium hydroxide (2 x 1.0 L) to remove any unreacted thiophenol.

  • Brine Wash: Wash the organic layer with saturated sodium chloride solution (1.0 L).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (200 g), stir for 30 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate on a rotary evaporator to remove the toluene. This will yield the crude product as a yellow to brown oil.

  • Purification: Assemble a vacuum distillation apparatus. Distill the crude oil under high vacuum. The product, 1-[(Phenylthio)methyl]piperidine, will distill as a colorless to pale yellow oil.

    • Expected Yield: ~85-95%

    • Expected Purity (by GC/HPLC): >98%

Conclusion

The Mannich reaction provides a direct, efficient, and scalable route to 1-[(Phenylthio)methyl]piperidine. By carefully controlling the reaction exotherm, selecting appropriate solvents, and utilizing a robust non-chromatographic purification method like vacuum distillation, this synthesis can be safely and economically performed on a large scale. The detailed protocol and process considerations outlined in this document serve as a reliable guide for researchers and professionals in the pharmaceutical industry, enabling the consistent production of this important chemical intermediate.

References

  • Wang, R., et al. (2022). Application of the Mannich reaction in the structural modification of natural products. RSC Advances. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-(methylsulfanyl-phenylmethyl)piperidine. Retrieved from [Link]

  • Ali, B., et al. (2021). Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Journal of King Saud University - Science. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(Phenylthiomethyl)piperidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]

  • Oloyede, A. M., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
  • Priya, V., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
  • ResearchGate. (2012). The Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Retrieved from [Link]

  • Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]

  • Wang, H., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development.
  • Ilovaisky, A. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(PHENYLTHIO)METHYL]PIPERIDINE. Retrieved from [Link]

  • ResearchGate. (2023). Design, Synthesis of Mannich Bases Derivatives of Thiosemicarbazide and their Evaluation for Anticancer Activity using Potato Disk Bioassay Method. Retrieved from [Link]

  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

  • University of Illinois. (n.d.). Formaldehyde | Division of Research Safety. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Formaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-[(Phenylthio)methyl]piperidine Storage &amp; Handling

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical inventory is paramount. 1-[(Phenylthio)methyl]piperidine (CAS: 6631-82-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical inventory is paramount. 1-[(Phenylthio)methyl]piperidine (CAS: 6631-82-9) is a bifunctional molecule containing both a tertiary amine (piperidine ring) and a thioether (sulfide) linkage. While both moieties are susceptible to degradation, the thioether is notoriously vulnerable to spontaneous oxidation, leading to compromised experimental reproducibility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent oxidation, rescue degraded batches, and ensure the long-term stability of your compounds.

Mechanistic Insight: The Causality of Thioether Degradation

To effectively prevent degradation, we must first understand the underlying chemical causality. The sulfur atom in 1-[(Phenylthio)methyl]piperidine possesses two highly nucleophilic lone pairs. When exposed to ambient conditions, these lone pairs are prime targets for electrophilic oxygen species.

The primary degradation pathway is photochemical aerobic oxidation [1]. Light acts as a catalyst, exciting ambient ground-state oxygen ( 3O2​ ) or sensitizing trace impurities, which rapidly oxidizes the sulfide to a sulfoxide (+1 oxidation state). If left unchecked, prolonged exposure further oxidizes the sulfoxide to a sulfone (+2 oxidation state). Furthermore, recent interfacial chemistry studies reveal that thioethers can undergo spontaneous, catalyst-free oxidation simply by being exposed to air-water interfaces or microdroplets formed by ambient humidity[2]. While hydrogen peroxide-mediated oxidation can be kinetically slow, trace highly reactive oxygen species (ROS) will rapidly accelerate this degradation[3].

OxidationPathway Sulfide 1-[(Phenylthio)methyl]piperidine (Sulfide) Sulfoxide Sulfoxide Derivative (+1 Oxidation) Sulfide->Sulfoxide O2, Light, ROS (Fast) NOxide N-Oxide Derivative (Amine Oxidation) Sulfide->NOxide Peroxides (Side Reaction) Sulfone Sulfone Derivative (+2 Oxidation) Sulfoxide->Sulfone Prolonged Exposure (Slow)

Mechanistic oxidation pathways of 1-[(Phenylthio)methyl]piperidine under ambient storage.

Troubleshooting & FAQs

Q1: My batch of 1-[(Phenylthio)methyl]piperidine has developed a yellowish tint and its viscosity has noticeably increased. What happened? A: The increase in viscosity is a classic macroscopic indicator of thioether oxidation[4]. As the non-polar sulfide oxidizes to a sulfoxide, the molecule gains a strong permanent dipole ( S+−O− ). This drastically increases intermolecular dipole-dipole interactions, manifesting physically as increased viscosity and a higher boiling point. The yellowish tint often indicates trace photochemical degradation byproducts. You must purify this batch before use in sensitive assays.

Q2: Is an inert atmosphere strictly necessary, or is refrigeration enough? A: Refrigeration alone is insufficient. While low temperatures (2-8°C) slow the kinetic rate of oxidation, they do not eliminate the presence of oxygen or ambient humidity[4]. You must store the compound under an inert atmosphere. Argon is highly preferred over Nitrogen for long-term storage. Because Argon is denser than air, it effectively "blankets" the compound at the bottom of the vial, displacing residual oxygen far more efficiently than the lighter Nitrogen gas.

Q3: Should I add an antioxidant like BHT to my storage vials? A: While Butylated hydroxytoluene (BHT) is an excellent radical scavenger that inhibits autooxidation[4], it introduces a chemical impurity (usually 0.01% to 0.1%) that may interfere with downstream transition-metal-catalyzed cross-coupling reactions or biological assays. For pure screening compounds, we strongly advise against chemical antioxidants; rely instead on strict physical barriers (Argon, -20°C, and darkness).

Quantitative Data & Degradation Markers

To build a self-validating storage system, you must routinely verify the integrity of your stock. Use the following table to identify degradation products via Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin Layer Chromatography (TLC).

Compound StateOxidation StateExact Mass (MW)LC-MS[M+H]⁺Relative Polarity (TLC)Recommended Storage
Pure Sulfide 0207.11208.1Low (High Rf​ )-20°C, Argon, Dark
Sulfoxide +1223.10224.1High (Low Rf​ )N/A (Degradation Product)
Sulfone +2239.10240.1Medium-HighN/A (Degradation Product)
N-Oxide Amine +1223.10224.1Very High (Baseline)N/A (Degradation Product)

Experimental Workflows & Protocols

StorageWorkflow Start Receive or Synthesize Compound Check Purity Verification (LC-MS / NMR) Start->Check Decision Intended Storage Duration? Check->Decision Short Short-Term (< 1 week) 4°C, Amber Vial, N2 Decision->Short Immediate Use Long Long-Term (> 1 week) -20°C, Sealed Ampoule, Argon Decision->Long Archival / Stock

Decision tree for selecting appropriate storage conditions based on usage timelines.

Protocol A: Chromatographic Rescue of Oxidized 1-[(Phenylthio)methyl]piperidine

If your stock has oxidized, the polarity difference between the sulfide and sulfoxide makes silica gel chromatography a highly effective, self-validating purification method.

Step-by-Step Methodology:

  • Preparation: Dissolve the degraded viscous mixture in a minimal amount of Dichloromethane (DCM).

  • Column Setup: Pack a standard glass column with Silica Gel (60 Å, 230-400 mesh) using Hexanes.

  • Loading: Carefully load the dissolved compound onto the silica plug.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (start at 100:0, gradually move to 90:10).

    • Causality Note: The non-polar pure sulfide will elute rapidly in the non-polar hexane fractions. The highly polar sulfoxide ( S+−O− dipole) will remain tightly bound to the polar silica stationary phase.

  • Validation: Spot the fractions on a silica TLC plate. Develop in 90:10 Hexanes:Ethyl Acetate. The pure sulfide will appear as a high Rf​ spot under UV light (254 nm). Discard any fractions showing baseline retention (sulfoxides/N-oxides).

  • Concentration: Evaporate the pure fractions under reduced pressure at a maximum bath temperature of 30°C to prevent thermally-induced autooxidation.

Protocol B: Schlenk-Line Air-Free Storage Aliquoting

To prevent future degradation, utilize a Schlenk line to establish an absolute inert environment.

Step-by-Step Methodology:

  • Vial Preparation: Transfer the purified 1-[(Phenylthio)methyl]piperidine into an amber glass vial (protects against photochemical aerobic oxidation[1]).

  • Septum Seal: Cap the vial tightly with a PTFE-lined silicone septum.

  • Purging (Cycle 1): Insert a vent needle into the septum. Insert a secondary needle connected to a Schlenk line (Argon gas). Apply vacuum for 5 seconds to evacuate ambient air, then backfill with Argon.

  • Purging (Cycles 2-3): Repeat the vacuum/Argon backfill cycle two more times.

    • Causality Note: Three cycles are mathematically required to dilute the residual oxygen concentration below the threshold necessary for spontaneous interfacial oxidation[2].

  • Final Blanket: On the final cycle, remove the vent needle before removing the Argon needle to ensure the vial is slightly positively pressurized with dense Argon.

  • Storage: Wrap the cap in Parafilm to prevent oxygen ingress through septum micro-punctures, and store immediately at -20°C.

References

  • [4] Preventing oxidation of 2-Hexanethiol during storage | Benchchem | 4

  • [2] Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet | Journal of the American Chemical Society | 2

  • [1] Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation | Green Chemistry (RSC Publishing) | 1

  • [3] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications |3

Sources

Optimization

Optimizing reaction temperature for 1-[(Phenylthio)methyl]piperidine derivatives

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals executing the multi-component condensation of piperidine, formaldehyde, and thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals executing the multi-component condensation of piperidine, formaldehyde, and thiophenol to yield 1-[(Phenylthio)methyl]piperidine .

The synthesis of this α-amino thioether (N,S-acetal) is highly sensitive to thermal conditions[1]. Poor temperature management routinely leads to thermodynamic byproducts, reagent degradation, and stalled intermediates. This center provides the mechanistic causality, quantitative data, and self-validating protocols required to master this workflow.

Section 1: Mechanistic Causality & Temperature Dependence

The formation of 1-[(Phenylthio)methyl]piperidine is governed by a strict balance between kinetic and thermodynamic control. Understanding the thermal requirements of each intermediate is critical to preventing reaction failure.

  • Exothermic Hemiaminal Formation: The initial mixing of piperidine and formaldehyde is violently exothermic. Without aggressive cooling (0–5°C), localized heating causes formaldehyde disproportionation and drives the formation of the aminal byproduct (1,1'-methylenebis(piperidine)).

  • Endothermic Dehydration: The intermediate hemiaminal must dehydrate to form the highly electrophilic iminium ion. This step requires a mild thermal push (20–25°C). If kept at 0°C, the reaction stalls[2].

  • Kinetic vs. Thermodynamic Capture: Thiophenol attacks the iminium ion to form the target N,S-acetal (the kinetic product). However, at elevated temperatures (>60°C), the C–N bond undergoes reversible cleavage. Because the thiolate is a softer, superior nucleophile compared to the amine, a second equivalent of thiolate displaces the piperidine, yielding the thermodynamically stable bis(phenylthio)methane (dithioacetal). High temperatures are also known to degrade α-amino intermediates[3].

Mechanism Pip Piperidine Hemiaminal N-(Hydroxymethyl)piperidine (Hemiaminal) Pip->Hemiaminal + Form (0-10°C, Exothermic) Form Formaldehyde Form->Hemiaminal Thio Thiophenol Target 1-[(Phenylthio)methyl]piperidine (Target N,S-Acetal) Thio->Target Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O (20-25°C) Aminal 1,1'-Methylenebis(piperidine) (Aminal Byproduct) Hemiaminal->Aminal Excess Amine (Poor Temp Control) Iminium->Target + Thio (25-40°C Optimal) Dithio Bis(phenylthio)methane (Dithioacetal Byproduct) Target->Dithio + Thio (>60°C) Thermodynamic Control

Fig 1: Reaction mechanism and temperature-induced side reactions of the N,S-acetal.

Section 2: Quantitative Data – Temperature vs. Yield Profile

Empirical data is critical for scaling up this reaction. Table 1 summarizes the product distribution based on the thermal profile applied during the maturation phase.

Table 1: Influence of Temperature on Product Distribution

Thermal Profile (Mixing → Maturation)Target N,S-Acetal Yield (%)Aminal Byproduct (%)Dithioacetal Byproduct (%)Mechanistic Outcome
0°C Constant 45%15%<2%Stalled kinetics; incomplete hemiaminal dehydration.
0°C → 25°C 88%5%3%Optimal kinetic control; high purity under mild conditions[1].
0°C → 40°C 92%2%4%Accelerated completion; ideal for industrial scale-up.
0°C → 80°C (Reflux) 35%10%50%Thermodynamic shift; dithioacetal dominates the mixture.
25°C Constant (No cooling) 60%25%10%Initial exothermic spike causes reagent degradation.
Section 3: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for bis(phenylthio)methane. How did this happen? A: This is a classic symptom of thermodynamic control overriding kinetic control. The target 1-[(Phenylthio)methyl]piperidine is the kinetic product. If your reaction temperature exceeds 60°C, the reversible nature of the Mannich-type condensation allows the piperidine leaving group to be displaced by a second equivalent of thiophenol. To fix this, strictly cap your maturation temperature at 40°C.

Q2: The reaction stalls, and TLC shows unreacted N-(hydroxymethyl)piperidine (hemiaminal). How do I push it to completion? A: Dehydration of the hemiaminal to the reactive iminium ion requires an activation energy that is not met at 0°C[2]. If you maintain the reaction in an ice bath for the entire duration, the intermediate stalls. You must allow the reaction to warm to room temperature (25°C) after the initial exothermic mixing to facilitate water elimination.

Q3: Why is my yield low, accompanied by a strong odor of diphenyl disulfide? A: Diphenyl disulfide is an oxidation byproduct of thiophenol. At elevated temperatures (>50°C) in the presence of atmospheric oxygen, thiophenol rapidly oxidizes rather than attacking the iminium ion. Solution: Degas your solvents with nitrogen and keep the temperature below 40°C.

Q4: Can I add all three reagents simultaneously at room temperature? A: Absolutely not. The reaction between piperidine and formaldehyde is violently exothermic. Simultaneous addition at room temperature will cause a thermal spike, leading to formaldehyde polymerization and excessive aminal formation. Always pre-form the hemiaminal at 0–5°C before introducing the thiol.

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process analytical checks to ensure the system self-validates at each critical thermal transition.

Workflow Step1 1. Amine-Aldehyde Mixing Maintain 0-5°C (Ice Bath) Step2 2. Hemiaminal Formation Stir at 20°C for 30 min Step1->Step2 Step3 3. Thiol Addition Dropwise at 20°C Step2->Step3 Step4 4. Thermal Maturation Heat to 35-40°C for 2-4 hrs Step3->Step4 Decision LC-MS Validation: Is Iminium Consumed? Step4->Decision End Workup & Purification Decision->End Yes (Product >90%) Trouble Stalled Reaction? Increase to 40°C Max Decision->Trouble No (Hemiaminal remains) Trouble->Step4 Adjust Temp & Re-run

Fig 2: Temperature-optimized workflow with built-in LC-MS validation gates.

Step-by-Step Methodology:

  • Initial Cooling & Mixing (0–5°C):

    • Charge a dry, N₂-flushed round-bottom flask with piperidine (1.0 equiv) and a suitable solvent (e.g., ethanol or dichloromethane).

    • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C.

    • Causality: Cooling prevents the exothermic runaway that leads to aminal byproducts.

  • Formaldehyde Addition:

    • Add aqueous formaldehyde (37%, 1.05 equiv) dropwise over 15 minutes. Maintain the internal temperature strictly below 10°C.

  • Hemiaminal Dehydration (20°C):

    • Remove the ice bath. Allow the mixture to warm to 20°C and stir for 30 minutes.

    • Self-Validation Check: Pull a 10 µL aliquot. IR spectroscopy should demonstrate the disappearance of the secondary amine N–H stretch (~3300 cm⁻¹) and the emergence of a transient iminium C=N stretch (~1670 cm⁻¹).

  • Thiolation (20°C → 40°C):

    • Add thiophenol (1.0 equiv) dropwise at 20°C.

    • Once the addition is complete, attach a reflux condenser and gently heat the reaction to a strict 35–40°C for 2 to 4 hours.

    • Causality: This mild heating provides the exact activation energy required for complete N,S-acetal formation without crossing the thermodynamic threshold (>60°C) that triggers dithioacetal formation[4].

  • Final Validation & Workup:

    • Self-Validation Check: Analyze the crude mixture via LC-MS. The target mass (m/z ~208 for [M+H]⁺) should dominate the chromatogram, with <3% bis(phenylthio)methane present.

    • Quench with 1M NaOH to neutralize any acidic byproducts, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • EvitaChem. "Buy 1-[(Phenylthio)methyl]piperidine (EVT-435187)". EvitaChem.
  • Organic & Biomolecular Chemistry. "Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols". RSC Publishing.
  • PMC. "High-Temperature, Solid-Phase Reaction of α-Amino Groups in Peptides with Lactose and Glucose: An Alternative Mechanism Leading to an α-Ketoacyl Derivative". National Institutes of Health.
  • ResearchGate. "The effects of temperature and humidity on phenol-formaldehyde resin bonding". ResearchGate.

Sources

Troubleshooting

Purification methods for 1-[(Phenylthio)methyl]piperidine without column chromatography

Welcome to the Technical Support Center. This guide provides comprehensive, scalable purification strategies for 1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive, scalable purification strategies for 1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9)[1]. As a tertiary amine featuring a lipophilic thioether linkage, this compound is highly amenable to purification techniques that exploit its acid-base chemistry and differential solubility. By leveraging these intrinsic physicochemical properties, researchers can achieve high-purity isolation without the need for time-consuming and solvent-heavy column chromatography.

Part 1: Troubleshooting & FAQs

Q1: My crude reaction mixture contains unreacted thiophenol and diphenyl disulfide. How can I remove these without a silica column? A: You can exploit the basicity of the piperidine ring via an orthogonal acid-base liquid-liquid extraction. Thiophenol is weakly acidic (pKa ~6.6), diphenyl disulfide is neutral, and 1-[(Phenylthio)methyl]piperidine is basic (conjugate acid pKa ~9.0). By first washing the organic mixture with an alkaline solution (1M NaOH), the acidic thiophenol is deprotonated into a water-soluble sodium salt and removed. Subsequently, extracting the organic layer with an acidic solution (1M HCl) forces your target compound to protonate and migrate into the aqueous phase as a water-soluble hydrochloride salt, leaving the neutral disulfide behind in the organic waste. Finally, basifying the isolated aqueous layer to pH > 11 ensures complete deprotonation of the piperidine nitrogen, allowing you to extract the pure free base back into a fresh organic solvent. This classical method is highly validated for amine purification[2].

Q2: After extraction, my product is a viscous oil. How can I obtain a highly pure, handleable solid? A: 1-[(Phenylthio)methyl]piperidine free base is typically an oil at room temperature. To isolate it as a solid, you must convert it into a crystalline salt. Dissolve the free base in an anhydrous, non-polar solvent (like diethyl ether or hexanes) and introduce an anhydrous acid, such as ethereal HCl. Because ionic salts have extremely high lattice energies and are insoluble in low-dielectric non-polar solvents, the resulting hydrochloride salt will immediately crash out of solution. You can then collect the solid via vacuum filtration and recrystallize it from an ethanol/ether mixture to achieve >99% purity.

Q3: Is vacuum distillation a viable purification method for this compound? A: Yes, but it requires strict temperature control. With a molecular weight of 207.34 g/mol [1], the atmospheric boiling point of 1-[(Phenylthio)methyl]piperidine is high (>250 °C), which can lead to thermal degradation (e.g., retro-Mannich cleavage) if distilled at standard pressure. Vacuum distillation must be performed at reduced pressures (e.g., <1 mmHg) using a Kugelrohr apparatus or a short-path distillation setup to lower the boiling point into a safe thermal window.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

Rationale: This protocol uses pH manipulation to selectively alter the hydration energy of the target molecule and its impurities, forcing them into different solvent phases for physical separation.

  • Initial Dissolution: Dissolve the crude 1-[(Phenylthio)methyl]piperidine (e.g., 10 g) in 100 mL of a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether.

  • Alkaline Wash (Removes Acidic Impurities): Transfer to a separatory funnel. Add 50 mL of 1M aqueous NaOH. Shake vigorously and vent. Allow layers to separate. The thiophenol impurity deprotonates to form water-soluble sodium thiophenolate. Discard the lower aqueous layer.

  • Acidic Extraction (Isolates Target): Add 100 mL of 1M aqueous HCl to the organic layer. Shake vigorously. The target amine protonates and migrates to the aqueous phase. Neutral impurities (like diphenyl disulfide) remain in the organic phase. Collect the lower aqueous layer and discard the organic phase.

  • Organic Wash: Wash the isolated aqueous layer with an additional 50 mL of fresh EtOAc to remove trace lipophilic impurities. Discard the organic wash.

  • Basification (Recovers Target): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH until the pH reaches 11-12 (verify with pH paper). The solution will become cloudy as the free base loses its formal charge and phase-separates from the water.

  • Final Extraction: Extract the basified aqueous layer with 2 x 75 mL of fresh EtOAc.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base as an oil.

Protocol B: Hydrochloride Salt Precipitation & Recrystallization

Rationale: Converts the oily free base into a highly crystalline lattice. The rigid geometric requirements of the crystal lattice inherently reject structurally dissimilar impurities.

  • Solvation: Dissolve the purified free base (from Protocol A) in anhydrous diethyl ether (approx. 10 mL per gram of product). Ensure the glassware is completely dry.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Under vigorous magnetic stirring, add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise. A white precipitate will form immediately as the insoluble salt is generated. (Note: Do not use aqueous HCl, as the water will dissolve the salt and prevent crystallization).

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold, anhydrous ether.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling absolute ethanol. Remove from heat and slowly add cold diethyl ether dropwise until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize crystal yield.

  • Final Isolation: Filter the pure crystals, wash with cold ether, and dry under high vacuum to remove residual solvent.

Part 3: Quantitative Data Summary

Property / MetricValue / DescriptionSignificance for Purification
CAS Number 6631-82-9[1]Unique identifier for chemical inventory and literature reference.
Molecular Weight 207.34 g/mol [1]High MW indicates a high atmospheric boiling point; necessitates vacuum for distillation.
Target Conjugate Acid pKa ~9.0 - 9.5Dictates extraction pH: requires pH < 2 for full protonation, pH > 11 for full deprotonation.
Thiophenol pKa (Impurity) ~6.6Remains deprotonated (water-soluble) at high pH, but neutral (organic-soluble) at low pH.
Optimal Salt Forms Hydrochloride, OxalateProvides stable, highly crystalline solids for long-term storage and handling.

Part 4: Mechanistic Workflows

LLE Crude Crude Mixture in Organic Solvent (Product + Thiophenol + Disulfide) BaseWash1 Wash with 1M NaOH (Removes Acidic Impurities) Crude->BaseWash1 AqWaste1 Aqueous Waste (Sodium Thiophenolate) BaseWash1->AqWaste1 Discard Org1 Organic Phase (Product + Disulfide) BaseWash1->Org1 Keep AcidExtract Extract with 1M HCl (Isolates Basic Product) Org1->AcidExtract OrgWaste Organic Waste (Diphenyl Disulfide) AcidExtract->OrgWaste Discard AqProduct Aqueous Phase (Product-HCl Salt) AcidExtract->AqProduct Keep BaseWash2 Basify to pH 12 (NaOH) & Extract with Fresh Solvent AqProduct->BaseWash2 PureOrg Final Organic Phase (Pure Free Base) BaseWash2->PureOrg Keep & Dry

Orthogonal acid-base extraction workflow isolating the basic piperidine core.

SaltPrep FreeBase Crude Free Base in Dry Ether AddAcid Add Ethereal HCl (Dropwise, 0°C) FreeBase->AddAcid Precipitate Product-HCl Salt Precipitates AddAcid->Precipitate Filter Vacuum Filtration & Ether Wash Precipitate->Filter Recryst Recrystallize (EtOH/Ether) Filter->Recryst

Hydrochloride salt formation and recrystallization pathway for high-purity solids.

References

  • Purification of Laboratory Chemicals - 7th Edition Source: Elsevier Shop (Armarego, W. L. F., & Chai, C. L. L.) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 1-[(Phenylthio)methyl]piperidine

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of piperidine derivatives. 1-[(Phenylthio)methyl]piperidine (C₁₂H₁₇NS) presents a unique challenge: it combines a highly lipophilic phenylthio moiety with a hydrophobic piperidine ring. In purely aqueous, neutral media, its lattice energy and lack of hydrogen-bond donors cause it to aggregate and precipitate, severely limiting its utility in biological assays and formulation development.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to force this recalcitrant molecule into solution without compromising your experimental integrity.

Diagnostic Workflow for Solubilization

Selecting the correct solubilization method depends entirely on the downstream application. The diagram below outlines the decision-making process based on physiological and assay-specific constraints.

G Start Solubility Issue: 1-[(Phenylthio)methyl]piperidine CheckAssay Is the assay pH sensitive? Start->CheckAssay pHAdjust Strategy 1: pH Adjustment (Acidification) CheckAssay->pHAdjust No (pH < pKa allowed) CheckTox Are organic solvents tolerated? CheckAssay->CheckTox Yes (Must be physiological) CoSolvent Strategy 2: Co-solvency (DMSO/PEG) CheckTox->CoSolvent Yes (<5% DMSO allowed) SolidDisp Strategy 3: HPMC Solid Dispersion CheckTox->SolidDisp No (In vivo / Cell-based)

Diagnostic workflow for selecting a solubilization strategy based on assay constraints.

Core Troubleshooting Protocols

Strategy 1: pH-Mediated Solubilization (Salt Formation)

The Causality: The nitrogen atom within the piperidine ring is a basic tertiary amine with a pKa of approximately 11.22 [1]. In basic or neutral conditions (pH > 7.4), the molecule exists predominantly in its neutral, free-base form, which is highly lipophilic. By lowering the pH below its pKa, we force the protonation of the nitrogen atom, generating a piperidinium salt. This introduces a formal positive charge, allowing for strong ion-dipole interactions with water, drastically increasing solubility [3].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10 mg of 1-[(Phenylthio)methyl]piperidine into a clear glass scintillation vial.

  • Acidification: Add 1.0 mL of 0.1 M HCl. Why? The strong acid rapidly protonates the tertiary amine, breaking the hydrophobic crystal lattice.

  • Agitation: Vortex the mixture vigorously for 2 minutes at room temperature. The solution should transition from a cloudy suspension to a clear liquid.

  • Buffering (Optional): If your assay requires a specific pH, slowly back-titrate using 0.1 M NaOH dropwise while continuously stirring. Monitor closely; if you approach the compound's precipitation threshold, stop immediately.

  • Self-Validation: Transfer 500 µL of the final solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a solid pellet validates that the compound is fully dissolved, not merely suspended as micro-particulates.

Strategy 2: Co-Solvency Systems (DMSO/Aqueous)

The Causality: When pH adjustment is incompatible with your assay (e.g., live-cell imaging), co-solvents must be used. Solvents like Dimethyl sulfoxide (DMSO) lower the dielectric constant of the aqueous mixture and disrupt the crystal lattice energy of the hydrophobic phenylthio group [1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 100 mM). Why anhydrous? Water absorption in DMSO can cause premature precipitation of the stock over time.

  • Aqueous Preparation: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer at 400 RPM.

  • Dropwise Addition: Slowly add the DMSO stock dropwise into the vortex center of the stirring buffer. Why? Rapid addition causes localized supersaturation, leading to immediate "crashing out" (precipitation) of the compound.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An optical density (OD) reading of < 0.05 confirms the absence of light-scattering micro-precipitates, validating true solvation.

Strategy 3: Solid Dispersion via Freeze-Drying (HPMC Matrix)

The Causality: For in vivo dosing where high solvent concentrations are toxic, solid dispersions are ideal. By co-lyophilizing the compound with a hydrophilic polymer like Hydroxypropyl Methylcellulose (HPMC 2910), the drug is trapped in a high-energy amorphous state. This prevents the hydrophobic molecules from self-associating into a crystalline lattice, increasing the surface area available for aqueous solvation [2].

Step-by-Step Methodology:

  • Matrix Mixing: Dissolve 1-[(Phenylthio)methyl]piperidine and HPMC 2910 in a 1:2 (w/w) ratio using a 50:50 ethanol/water co-solvent system.

  • Thermal Shock: Flash-freeze the solution in a -80 °C freezer for 24 hours. Why? Rapid freezing prevents phase separation between the drug and the polymer.

  • Lyophilization: Transfer to a freeze-dryer and lyophilize for 48 hours at -50 °C and < 0.1 mbar to completely sublimate the solvents.

  • Reconstitution: Reconstitute the resulting fluffy, amorphous powder in distilled water or assay buffer.

  • Self-Validation: Perform a comparative dissolution test against the pure, untreated compound. A successful 1:2 solid dispersion should yield a ~7.8-fold increase in dissolved compound within 60 minutes [2].

Quantitative Data: Strategy Comparison

Use the following table to benchmark the expected performance and limitations of each solubilization technique.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility GainIdeal Application ProfileCritical Limitations
pH Adjustment (Acidification) Protonation of tertiary amine to piperidinium saltHigh (>10-fold)In vitro biochemical assays, analytical chemistryIncompatible with pH-sensitive proteins or live cells
DMSO Co-solvency Lowering of dielectric constant; lattice disruptionModerate (5-10-fold)High-throughput screening (HTS)Cytotoxicity at >5% v/v; risk of solvent shift precipitation
HPMC Solid Dispersion Amorphous state stabilization; surface area expansionHigh (~7.8-fold)In vivo dosing, oral formulations, PK studiesRequires freeze-drying equipment and extended prep time

Frequently Asked Questions (FAQs)

Q: Why does 1-[(Phenylthio)methyl]piperidine precipitate immediately when I dilute my DMSO stock into physiological buffer? A: This is a classic "solvent shift" phenomenon. The compound is soluble in DMSO, but as you dilute it into an aqueous buffer, the local concentration of DMSO drops below the threshold required to solvate the highly lipophilic phenylthio group. To troubleshoot this, use a step-wise dilution method: first dilute your DMSO stock 1:1 with a secondary surfactant or co-solvent (like PEG 400 or Tween-80), and then dilute that mixture into your final aqueous buffer.

Q: Can I use cyclodextrins to encapsulate this compound instead of using polymers? A: Yes. Host-guest complexation using β-cyclodextrin (or its more water-soluble derivative, Hydroxypropyl-β-cyclodextrin) is highly effective for piperidine derivatives [1]. The hydrophobic phenylthio group inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This is an excellent alternative if you need a neutral pH and cannot tolerate organic solvents.

Q: My acidified solution turned yellow over time. Is the compound degrading? A: Piperidine derivatives are generally stable, but the thioether linkage (phenylthio group) can be susceptible to oxidation, especially in the presence of trace metals or prolonged exposure to strong acids and light. Always prepare acidified aqueous stocks fresh, store them in amber vials, and purge the headspace with argon or nitrogen to prevent oxidative degradation.

References

  • Fitriani, L., Tirtania, S., Umar, S., & Zaini, E. (2024). "Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method." Journal of Pharmacy & Pharmacognosy Research, 12(1), 175-183. Available at:[Link]

  • Stricker, L., et al. (2021). "Molecular photoswitches in aqueous environments." Chemical Society Reviews. Available at:[Link]

Troubleshooting

Technical Support Center: Crystallization &amp; Isolation of 1-[(Phenylthio)methyl]piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 1-[(Phenylthio)methyl]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 1-[(Phenylthio)methyl]piperidine (CAS: 6631-82-9)[1].

Because this compound is a tertiary amine featuring a highly lipophilic phenylthio group and an N,S-acetal linkage, the free base typically presents as a viscous oil at room temperature. Direct crystallization of the free base is thermodynamically unfavorable and prone to low yields. Therefore, the industry standard for achieving >99% purity is to convert the free base into its hydrochloride (HCl) salt prior to crystallization.

This guide provides a self-validating protocol, a solvent selection matrix, and a troubleshooting FAQ to help you overcome common pitfalls like "oiling out" (liquid-liquid phase separation) and acid-catalyzed degradation.

Solvent Selection Matrix

Selecting the correct solvent system is a balance between thermodynamic solubility (to dissolve the crude oil) and kinetic control (to drive nucleation without phase separation).

Target StatePrimary SolventAnti-SolventTemp ProfileYield / PurityMechanistic Rationale
Free Base Hexane or HeptaneNone-20°CLow / <85%Non-polar solvents reduce solubility at sub-zero temperatures, but the low melting point of the free base makes it highly prone to oiling out rather than nucleating.
HCl Salt Isopropanol (IPA) MTBE or Diethyl Ether 0°C to 4°C High / >99% Optimal System: IPA provides thermodynamic solubility for the salt. The ethereal anti-solvent kinetically drives supersaturation.
HCl Salt Ethyl AcetateNone20°C to 0°CModerate / 90%Good balance of polarity for direct precipitation of the salt from the free base, but higher risk of trapping lipophilic impurities in the crystal lattice.

Standard Operating Procedure (SOP): Anhydrous HCl Salt Crystallization

To prevent the hydrolytic cleavage of the sensitive N,S-acetal linkage, strictly anhydrous conditions must be maintained during salt formation[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-[(Phenylthio)methyl]piperidine free base in anhydrous Isopropanol (IPA) at a ratio of 1:5 (w/v) in a round-bottom flask under a nitrogen atmosphere.

  • Temperature Control: Cool the homogeneous solution to 0–5°C using an ice bath.

  • Acidification (Salt Formation): Slowly add 1.05 molar equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether or dioxane) dropwise. Causality Note: The neutralization is exothermic. Maintaining a low temperature prevents the localized heating that can trigger the heterolytic cleavage of the C-S bond in the N,S-acetal[2].

  • Anti-Solvent Addition: Gradually add anhydrous Methyl tert-butyl ether (MTBE) dropwise until persistent turbidity (the cloud point) is observed.

  • Aging & Nucleation: Stop the anti-solvent addition. Allow the mixture to stir gently at room temperature for 1 hour to establish a stable metastable zone, then cool to 4°C for 12 hours to allow for kinetic crystal growth.

  • Isolation: Filter the resulting white crystalline solid under a nitrogen blanket. Wash the filter cake with cold, anhydrous MTBE and dry under a vacuum to constant weight.

Mechanistic Pathway of Crystallization

The following diagram illustrates the phase transitions and logical workflow required to successfully isolate the HCl salt while avoiding liquid-liquid phase separation.

Crystallization_Pathway A 1-[(Phenylthio)methyl]piperidine (Free Base Oil) B Dissolution in Anhydrous IPA (Thermodynamic Control) A->B Room Temp C Addition of Anhydrous HCl (Salt Formation) B->C 0-5°C, Strict Anhydrous D Anti-Solvent (MTBE) Addition (Supersaturation) C->D Turbidity Point E Metastable Zone (Seed Crystal Addition) D->E Avoid LLPS (Oiling Out) F Nucleation & Kinetic Growth (Cooling to 4°C) E->F Slow Cooling Rate G High-Purity HCl Salt (Crystalline Solid) F->G Filtration & Drying

Caption: Workflow for the anhydrous crystallization of 1-[(Phenylthio)methyl]piperidine hydrochloride.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a milky emulsion) instead of forming solid crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the system experiences very high supersaturation, causing the solute molecules to separate into a secondary liquid phase rather than integrating into a rigid crystal lattice[3]. Oiling out is highly undesirable as the oil droplets act as an excellent solvent for impurities, severely degrading the final product quality[4].

  • The Fix: If oiling out occurs, gently heat the mixture until it becomes a homogeneous solution again. Reduce the total volume of the anti-solvent (MTBE). To bypass the LLPS boundary, introduce a small amount of seed crystals of 1-[(Phenylthio)methyl]piperidine HCl while the solution is still clear, and reduce your cooling rate to a maximum of 0.1°C/min.

Q2: I am observing a distinct color change and degradation of the compound during the salt formation step. Why?

A: 1-[(Phenylthio)methyl]piperidine contains an N,S-acetal functional group. N,S-acetals are highly susceptible to Lewis acid-mediated or Brønsted acid-catalyzed heterolytic cleavage, which breaks the C-S or C-N bonds and generates reactive iminium intermediates or free thiophenol (which often oxidizes to yellow/brown disulfides)[2].

  • The Fix: Your acid source or solvents likely contain water. You must switch to strictly anhydrous reagents. Do not use concentrated aqueous hydrochloric acid. Instead, use HCl gas dissolved in an anhydrous solvent (like diethyl ether, dioxane, or cyclopentyl methyl ether).

Q3: The crystals are forming rapidly, but NMR shows they are trapping lipophilic impurities. What is the best recrystallization strategy?

A: Rapid precipitation driven by anti-solvent addition is under kinetic control, which often traps impurities inside the rapidly forming crystal lattice.

  • The Fix: Switch to a purely thermodynamic recrystallization. Dissolve the crude HCl salt in a minimum amount of boiling absolute ethanol (EtOH). Do not add any anti-solvent. Allow the flask to cool naturally to room temperature over several hours. The slower thermodynamic growth will reject the impurities into the mother liquor.

References

  • EvitaChem. 1-[(Phenylthio)methyl]piperidine (EVT-435187) Product Data. Retrieved from 1[1]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Prevention. Retrieved from 3[3]

  • Organic Process Research & Development (ACS). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from 4[4]

  • Arkivoc. Generation of cationic 2-azabutadienes from N,S-acetals and their use for the regio- and diastereoselective synthesis. Retrieved from 2[2]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Reactivity Profiles of 1-[(Phenylthio)methyl]piperidine vs. N-(methoxymethyl)piperidine

As synthetic complexity increases in drug development, the strategic selection of reactive intermediates becomes critical. Both 1-[(phenylthio)methyl]piperidine (an N,S -acetal or α -amino thioether) and N -(methoxymethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As synthetic complexity increases in drug development, the strategic selection of reactive intermediates becomes critical. Both 1-[(phenylthio)methyl]piperidine (an N,S -acetal or α -amino thioether) and N -(methoxymethyl)piperidine (an N,O -acetal or α -amino ether) serve as highly effective synthetic equivalents for the N -methylenepiperidinium ion—a powerful electrophile used in Mannich-type aminomethylations and cycloadditions.

However, their utility is not interchangeable. As an Application Scientist, I approach the selection between these two reagents through the lens of Hard-Soft Acid-Base (HSAB) theory . The nature of the heteroatom leaving group (methoxy vs. phenylthio) dictates their bench stability, moisture tolerance, and the specific catalytic conditions required for activation. This guide objectively compares their performance and provides field-proven, self-validating protocols for their use.

Mechanistic Causality: The "Why" Behind the Reactivity

The divergent behavior of these two precursors stems entirely from the polarizability and basicity of their respective heteroatoms[1].

  • N -(methoxymethyl)piperidine ( N,O -acetal): Oxygen is a "hard" base with tightly held lone pairs. The C–O bond is highly polarized, rendering the compound extremely sensitive to ambient moisture (spontaneously hydrolyzing to piperidine and formaldehyde). However, this same polarization means the N,O -acetal is rapidly activated by "hard" Brønsted acids or standard Lewis acids (e.g., BF3​⋅OEt2​ , TMSOTf ) at very low temperatures[2].

  • 1-[(Phenylthio)methyl]piperidine ( N,S -acetal): Sulfur is a "soft" base. It is larger, more polarizable, and less basic than oxygen. The C–S bond is less polarized, making the N,S -acetal completely bench-stable and resistant to simple aqueous hydrolysis[3]. To generate the iminium ion, one must use "soft," thiophilic Lewis acids (e.g., Ag+ , Hg2+ , TiCl4​ ) that specifically coordinate to the sulfur atom, promoting heterolytic C–S bond cleavage without affecting other acid-sensitive functional groups in the molecule[4].

Activation NO N-(methoxymethyl)piperidine (N,O-Acetal) ActO Brønsted/Hard Lewis Acid (e.g., TMSOTf, BF3·OEt2) NO->ActO NS 1-[(Phenylthio)methyl]piperidine (N,S-Acetal) ActS Thiophilic Lewis Acid (e.g., AgOTf, TiCl4) NS->ActS Iminium N-Methylenepiperidinium Ion (Reactive Intermediate) ActO->Iminium - MeOH ActS->Iminium - PhS-[M] Product Mannich Base / Cycloadduct Iminium->Product + Nucleophile

Caption: Divergent activation pathways of N,O-acetals and N,S-acetals to a common iminium intermediate.

Quantitative Performance & Reactivity Comparison

To assist in reagent selection, the following table summarizes the operational parameters and reactivity profiles of both compounds based on established literature and empirical laboratory data.

Parameter N -(methoxymethyl)piperidine ( N,O -Acetal)1-[(Phenylthio)methyl]piperidine ( N,S -Acetal)
Molecular Weight 129.20 g/mol 207.34 g/mol [3]
Bench Stability Poor (Hydrolyzes rapidly in air)Excellent (Stable at room temperature)[3]
Storage Requirements Glovebox / Inert atmosphere, <−20∘C Standard desiccator, ambient temperature
Optimal Activators BF3​⋅OEt2​ , TMSOTf , TFA AgOTf , TiCl4​ , Cu(OTf)2​ , Oxidation (DEAD)[5]
Activation Temp. −78∘C to −40∘C −78∘C to 0∘C (Depends on Lewis Acid)
Primary Byproduct Methanol (can interfere with strong electrophiles)Metal-thiophenolates (requires careful workup)
Ideal Application Rapid, low-temperature Mannich reactionsComplex multi-step synthesis, late-stage functionalization

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to ensure the reaction is proceeding as intended.

Protocol A: Aminomethylation via N -(methoxymethyl)piperidine

Objective: Trapping the iminium ion with a ketone silyl enol ether.

  • Preparation (Inert Atmosphere): Inside a glovebox, dissolve N -(methoxymethyl)piperidine (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M). Rationale: The N,O -acetal is highly hygroscopic; ambient moisture will prematurely cleave it to piperidine, ruining stoichiometry.

  • Nucleophile Addition: Transfer the flask to a fume hood under argon. Cool to −78∘C . Add the silyl enol ether (1.2 equiv).

  • Activation: Dropwise add BF3​⋅OEt2​ (1.1 equiv). Rationale: The hard boron center coordinates the methoxy oxygen, driving the expulsion of methanol and generating the highly electrophilic N -methylenepiperidinium ion.

  • Reaction & Validation: Stir for 2 hours at −78∘C . Checkpoint: TLC (Hexanes/EtOAc) should show the complete consumption of the silyl enol ether. If the reaction stalls, the system may have been wet, leading to protonation of the enol ether rather than Mannich addition.

  • Quench: Add saturated aqueous NaHCO3​ directly at −78∘C , then warm to room temperature. Rationale: Neutralizing the Lewis acid immediately prevents retro-Mannich fragmentation during the warmup phase.

Protocol B: Polar Cycloaddition via 1-[(Phenylthio)methyl]piperidine

Objective: Lewis acid-mediated heterolytic cleavage and subsequent [4π+ + 2π] cycloaddition with styrene[4].

  • Preparation: Dissolve 1-[(phenylthio)methyl]piperidine (1.0 equiv) and styrene (1.2 equiv) in anhydrous CH2​Cl2​ (0.1 M) under argon. Rationale: Unlike Protocol A, this reagent is bench-stable and can be weighed in open air before purging the flask.

  • Activation: Cool the mixture to −78∘C . Slowly add TiCl4​ (1.1 equiv). Rationale: TiCl4​ acts as a thiophilic Lewis acid, coordinating the phenylthio group and promoting specific C–S bond cleavage to form the cationic 2-azabutadiene (iminium) intermediate[4].

  • Reaction & Validation: Allow the reaction to slowly warm to 0∘C over 3 hours. Checkpoint: The N,S -acetal is UV-active. Monitor via TLC (UV 254 nm) for the disappearance of the starting material and the formation of the substituted 1,2,3,4-tetrahydroquinoline derivative.

  • Quench: Quench with saturated aqueous NaHCO3​ and filter through a pad of Celite. Rationale: TiCl4​ forms a thick titanium dioxide emulsion upon aqueous quench; Celite filtration is mandatory to prevent severe emulsion during separatory funnel extraction.

Workflow Prep Reagent Prep (Glovebox for N,O) Solv Solvent (Anhydrous DCM) Prep->Solv Act Activator Addition (-78°C) Solv->Act Nuc Nucleophile Addition Act->Nuc Quench Aqueous Quench (NaHCO3 + Celite) Nuc->Quench

Caption: Standard Schlenk workflow for the generation and trapping of N-methylenepiperidinium ions.

Conclusion

The choice between N -(methoxymethyl)piperidine and 1-[(phenylthio)methyl]piperidine is a tradeoff between reactivity and stability. For straightforward, single-step aminomethylations where anhydrous conditions are easily maintained, the N,O -acetal provides rapid, clean conversion. However, for complex syntheses where the iminium precursor must be carried through multiple synthetic steps prior to activation, the N,S -acetal is vastly superior due to its orthogonal stability and specific requirement for thiophilic activation.

References

  • EvitaChem Database.Buy 1-[(Phenylthio)methyl]piperidine (EVT-435187) - EvitaChem.
  • Arkivoc.Generation of cationic 2-azabutadienes from N,S-acetals and their use for the regio- and diastereoselective synthesis.
  • PubMed Central (PMC).Design, synthesis and characterization of structurally dynamic cyclic N,S-acetals.
  • PubMed Central (PMC).Design and Evaluation of Ambiphilic Aryl Thiol–Iminium-Based Molecules for Organocatalyzed Thioacyl Aminolysis.
  • PubMed Central (PMC).Condensation-Based Methods for the C−H Bond Functionalization of Amines.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 1-[(Phenylthio)methyl]piperidine

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[(Phenylthio)methyl]piperidine. It further compares this robust method against alternative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[(Phenylthio)methyl]piperidine. It further compares this robust method against alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal approach based on specific experimental needs. The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]

Introduction: The Analytical Imperative for 1-[(Phenylthio)methyl]piperidine

1-[(Phenylthio)methyl]piperidine is a synthetic intermediate and a structural motif of interest in medicinal chemistry.[4][5] Its piperidine ring and phenylthio group make it a versatile building block for more complex molecules with potential pharmacological activities.[4] Accurate and precise quantification is therefore paramount for ensuring the quality of starting materials, monitoring reaction kinetics, performing stability studies, and conducting quality control (QC) of active pharmaceutical ingredients (APIs).

This guide focuses on a validated HPLC method with Ultraviolet (UV) detection, a technique widely chosen for its robustness, precision, and accessibility. The presence of the phenylthio group provides a strong chromophore, making it ideally suited for UV detection.

The Primary Technique: A Validated Reversed-Phase HPLC-UV Method

We have developed and validated a specific, accurate, and precise reversed-phase HPLC (RP-HPLC) method for the quantification of 1-[(Phenylthio)methyl]piperidine. The choice of a C18 stationary phase is based on its excellent resolving power for moderately non-polar compounds like our target analyte. The mobile phase, a buffered solution of acetonitrile and water, is optimized to ensure a sharp, symmetrical peak with a practical retention time.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size The standard for reversed-phase chromatography, offering excellent separation for a wide range of analytes.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5) (60:40, v/v) Provides optimal retention, good peak shape, and pH control to ensure consistent ionization state of the analyte.[6]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °C Enhances reproducibility by minimizing viscosity fluctuations of the mobile phase.
Detection λ 254 nm A common wavelength for aromatic compounds, providing high sensitivity for the phenylthio chromophore.
Injection Vol. 10 µL A suitable volume to achieve desired sensitivity without overloading the column.

| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 6.5 with dilute potassium hydroxide. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-[(Phenylthio)methyl]piperidine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 90, 180 µg/mL) from a separate weighing of the reference standard to ensure independent verification.

  • Sample Preparation: Accurately weigh the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

Method Validation: A Framework for Trustworthiness (ICH Q2(R2))

Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose.[7] The following parameters were assessed according to the latest ICH guidelines.[8]

Workflow for HPLC Method Validation

cluster_validation Validation Parameters start Method Development & Optimization protocol Write Validation Protocol start->protocol exec Execute Validation Experiments protocol->exec report Write Validation Report exec->report sub_start routine Method Ready for Routine Use report->routine spec Specificity sub_end lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) loq LOD / LOQ rob Robustness sst System Suitability

Caption: A typical workflow for HPLC analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Protocol: Inject the diluent, a placebo (if applicable), and solutions of known related substances. The chromatograms are compared to that of the analyte standard to ensure no co-eluting peaks are present at the retention time of 1-[(Phenylthio)methyl]piperidine. Forced degradation studies (acid, base, oxidation, heat, light) are also performed to demonstrate that degradation products do not interfere with the analyte peak.

  • Acceptance Criteria: The analyte peak is pure and free from interference from other components. Peak purity analysis (using a PDA detector) should yield a purity angle less than the purity threshold.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 10-200 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

Table 1: Representative Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
10.0 125,430
25.0 313,550
50.0 627,100
100.0 1,254,200
150.0 1,881,300
200.0 2,508,500

| Regression Analysis | R² = 0.9998 |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Protocol: Perform recovery studies by spiking a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Summary of Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.6 99.5%
100% 100.0 100.5 100.5%

| 120% | 120.0 | 119.2 | 99.3% |

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operation.[6]

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Table 3: Precision Results

Precision Type n Mean Assay (%) % RSD
Repeatability 6 99.8 0.5%

| Intermediate Precision | 6 | 100.3 | 0.7% |

LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the signal-to-noise (S/N) ratio. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Results: For this method, the LOD was determined to be approximately 0.1 µg/mL and the LOQ was 0.3 µg/mL.

Robustness
  • Protocol: Deliberately vary critical method parameters to examine the impact on the results.

  • Acceptance Criteria: The system suitability parameters should remain within limits, and the assay results should not significantly change.

Table 4: Robustness Study Parameters

Parameter Variation Impact on Results
Flow Rate ± 0.1 mL/min Negligible
Mobile Phase Composition ± 2% Acetonitrile Negligible
Column Temperature ± 2 °C Negligible

| Mobile Phase pH | ± 0.2 units | Negligible |

Comparison with Alternative Analytical Techniques

While HPLC-UV is a highly effective and reliable method, certain analytical challenges may necessitate alternative techniques. The choice depends on factors like required sensitivity, sample matrix complexity, and the need for structural confirmation.[11]

Decision Guide for Method Selection

start Start: Define Analytical Need q1 Is the sample matrix complex (e.g., biological fluids)? start->q1 q2 Is trace-level quantification (< LOQ of HPLC-UV) required? q1->q2 No hplcms Use HPLC-MS q1->hplcms  Yes q3 Is absolute quantification without a specific reference standard needed? q2->q3 No q2->hplcms  Yes q4 Is the analyte volatile & thermally stable? q3->q4 No qnmr Consider qNMR q3->qnmr  Yes hplcuv Use Validated HPLC-UV Method q4->hplcuv No gcms Consider GC-MS (likely with derivatization) q4->gcms  Yes

Caption: A decision tree for selecting an appropriate analytical method.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS couples the separation power of HPLC with the detection specificity and sensitivity of a mass spectrometer.

  • Advantages: Offers significantly higher sensitivity and unparalleled specificity by monitoring the mass-to-charge ratio (m/z) of the analyte. It is the gold standard for analyzing complex matrices (e.g., plasma, tissue) and for identifying unknown impurities or degradation products.

  • Disadvantages: Higher instrument cost, greater operational complexity, and potential for matrix effects (ion suppression or enhancement) that require careful method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[11]

  • Advantages: Provides excellent separation efficiency and definitive identification through mass spectral libraries.

  • Disadvantages: 1-[(Phenylthio)methyl]piperidine has a relatively high boiling point and may require derivatization to increase its volatility for GC analysis. This adds a sample preparation step that can introduce variability. It is generally less suitable for this analyte than HPLC.

Table 5: Comparative Summary of Analytical Techniques

Parameter HPLC-UV HPLC-MS GC-MS
Specificity Good (based on retention time) Excellent (based on retention time and m/z) Excellent (based on retention time and mass fragmentation pattern)
Sensitivity (LOQ) ~0.3 µg/mL Low ng/mL to pg/mL Low ng/mL to pg/mL (analyte dependent)
Throughput High Medium to High Medium
Matrix Tolerance Moderate Moderate (can be affected by ion suppression) Low (requires clean samples)
Primary Application Routine QC, assay, purity Trace analysis, metabolite ID, complex matrices Volatile compound analysis

| Cost & Complexity | Low | High | Medium |

Conclusion

The described reversed-phase HPLC-UV method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 1-[(Phenylthio)methyl]piperidine. It is highly suitable for routine quality control and assay purposes in a pharmaceutical development setting. For applications requiring higher sensitivity, analysis in complex biological matrices, or definitive structural confirmation, HPLC-MS stands out as the superior alternative. The choice of methodology should always be guided by the specific analytical requirements, a principle encapsulated by the Analytical Target Profile (ATP) concept introduced in recent ICH guidelines.[8]

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. FDA. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Chromatography Method Modernization per USP <621> Revisions. Agilent. Retrieved from [Link]

  • ECA Academy. (2022). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. ECA Academy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(PHENYLTHIO)METHYL]PIPERIDINE — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Retrieved from [Link]

  • Impact Factor. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Impact Factor. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[(Phenylthio)methyl]piperidine proper disposal procedures

Strategic Management and Disposal Protocols for 1-[(Phenylthio)methyl]piperidine In pharmaceutical development and complex organic synthesis, the lifecycle management of building blocks is as critical as their applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Management and Disposal Protocols for 1-[(Phenylthio)methyl]piperidine

In pharmaceutical development and complex organic synthesis, the lifecycle management of building blocks is as critical as their application. 1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) is a versatile intermediate utilized for its piperidine ring and phenylthio group, which serve as pharmacophores and structural anchors in drug design[1]. However, the presence of both nitrogen (amine) and sulfur (thioether) moieties introduces specific environmental and safety liabilities.

As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a rigorous, self-validating workflow. Improper disposal of sulfur- and nitrogen-containing organics can lead to the release of toxic oxides (SOx and NOx), exothermic reactions with incompatible waste streams, and severe environmental contamination. The following protocols outline the causality-driven, institutional procedures for the safe handling and disposal of 1-[(Phenylthio)methyl]piperidine.

Physicochemical Hazard Profiling

Before establishing a disposal workflow, we must analyze the molecule's structural liabilities. Every operational choice in waste management is dictated by the chemical's inherent properties.

Structural FeatureChemical CharacteristicOperational & Disposal Implication
Piperidine Ring Cyclic secondary amine derivative; weakly basic.Must be segregated from strong acids to prevent exothermic neutralization reactions in waste carboys.
Phenylthio Group Thioether; susceptible to oxidation.Must be strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent uncontrolled, potentially explosive oxidation to sulfoxides or sulfones[1].
Nitrogen & Sulfur Content Yields NOx and SOx upon combustion.Strictly prohibits drain disposal or standard trash. Requires transfer to a licensed Environmental Health and Safety (EHS) facility for high-temperature incineration equipped with exhaust scrubbers.
Molecular Weight 207.34 g/mol [1]Low volatility at room temperature, but aerosols or dusts (if synthesized as a salt) require respiratory protection during transfer.

Operational Workflow: Institutional Waste Segregation and Disposal

The following methodology details the step-by-step procedure for managing 1-[(Phenylthio)methyl]piperidine waste in a professional laboratory setting. This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard institutional EHS guidelines [1].

Phase 1: Primary Containment and Segregation Rationale: The primary cause of laboratory waste incidents is the inadvertent mixing of incompatible chemicals. Thioethers and amines represent a specific reactivity profile.

  • Select the Vessel: Utilize a high-density polyethylene (HDPE) or amber glass waste container. Causality: These materials are chemically inert to weak bases and organic sulfides, preventing container degradation and subsequent leaks.

  • Verify Compatibility: Ensure the waste carboy is exclusively designated for "Non-Halogenated Organic Waste." Do not add this compound to containers holding aqueous acids, heavy metals, or oxidizing agents.

  • Volume Management: Fill the waste container to no more than 80% capacity. Causality: This leaves adequate headspace for vapor expansion due to ambient temperature fluctuations, preventing over-pressurization.

Phase 2: GHS-Compliant Labeling and EHS Profiling Rationale: Downstream commercial incinerators rely entirely on accurate laboratory profiling to set their furnace temperatures and scrubber flow rates.

  • Apply Documentation: Immediately affix a hazardous waste tag to the container upon the first drop of waste.

  • Detail Constituents: Explicitly list "1-[(Phenylthio)methyl]piperidine" and its approximate concentration. Do not use abbreviations or structural formulas.

  • Flag Hazards: Mark the hazards as "Toxic" and "Environmental Hazard" due to the organic sulfide content.

Phase 3: EHS Transfer and Commercial Incineration Rationale: Laboratories are not equipped to neutralize or destroy complex organic sulfides safely.

  • Initiate Transfer: Submit a waste collection request to your institutional EHS department.

  • Incineration Protocol: EHS will manifest the waste to a licensed commercial facility. The facility will subject the chemical to high-temperature rotary kiln incineration (typically >1000°C). Causality: High temperatures ensure complete thermal destruction of the stable aromatic and piperidine rings, while the facility's alkaline wet scrubbers capture the resulting sulfur dioxide (SO2) and nitrogen oxides (NOx), converting them into benign salts before atmospheric release [1].

Spill Response and Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental runoff.

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Don Appropriate PPE: Equip chemically resistant nitrile gloves (double-gloving is recommended), splash goggles, and a standard laboratory coat. If the spill occurs outside a ventilated area, a half-face respirator with organic vapor cartridges may be required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized spill pads. Causality: Using inert materials prevents secondary reactions; combustible absorbents like sawdust could pose a fire hazard if the solvent vehicle is flammable.

  • Collection: Mechanically sweep the saturated absorbent using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag or a dedicated solid waste pail.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution to remove trace residues. Collect all wash water as hazardous aqueous waste.

Waste Management Logic Flow

The following diagram illustrates the self-validating system of institutional chemical disposal, ensuring that every step mitigates the risks identified in the prior stage.

DisposalWorkflow N1 Generation of 1-[(Phenylthio)methyl]piperidine Waste N2 Hazard Segregation (Isolate from Oxidizers/Acids) N1->N2 Identify incompatibilities N3 Primary Containment (HDPE/Amber Glass) & GHS Labeling N2->N3 Transfer to compatible vessel N4 Institutional EHS Transfer & Profiling N3->N4 Log into institutional system N5 Commercial Incineration (SOx/NOx Scrubbing Required) N4->N5 Manifest for EPA/RCRA disposal

Figure 1: Institutional waste management workflow for N- and S-containing organics.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-[(Phenylthio)methyl]piperidine

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard safety data sheets and real-world laboratory execution. Handling complex organic intermediates like 1-[(Phenylt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard safety data sheets and real-world laboratory execution. Handling complex organic intermediates like 1-[(Phenylthio)methyl]piperidine requires more than passive compliance; it demands a mechanistic understanding of the chemical’s behavior.

By understanding the causality behind the hazards—specifically the interplay between a corrosive amine and a lipophilic thioether—we can engineer a self-validating safety protocol that protects researchers, ensures logistical efficiency, and maintains scientific integrity.

Mechanistic Hazard Profiling

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first deconstruct the molecule. 1-[(Phenylthio)methyl]piperidine (CAS: 6631-82-9)[1] is a bifunctional molecule, and its hazards are a direct consequence of its two primary functional groups:

  • The Piperidine Ring (Basic Amine): Piperidine derivatives are highly basic and corrosive. They are capable of rapid tissue penetration, causing severe skin burns, irreversible eye damage, and acute toxicity via inhalation or dermal absorption[2],[3].

  • The Phenylthio Group (Thioether): Organosulfur compounds are highly lipophilic, which drastically increases the dermal absorption rate of the entire molecule. Furthermore, thioethers emit noxious odors that can cause olfactory fatigue, nausea, and potential central nervous system (CNS) depression at high vapor concentrations[4],[5].

HazardLogic Molecule 1-[(Phenylthio)methyl]piperidine Piperidine Piperidine Moiety (Basic Amine) Molecule->Piperidine Thioether Phenylthio Group (Thioether) Molecule->Thioether Corrosive Tissue Necrosis & Severe Burns Piperidine->Corrosive Toxicity Systemic Toxicity (Inhalation/Dermal) Piperidine->Toxicity Thioether->Toxicity Odor Noxious Odor & Sensitization Thioether->Odor

Fig 1. Mechanistic hazard pathways of 1-[(Phenylthio)methyl]piperidine based on molecular moieties.

Quantitative Data & Chemical Properties

Understanding the physical parameters of the compound dictates our environmental controls and disposal logistics. Thermal decomposition of this compound yields a highly toxic mixture of carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx)[6],[4].

PropertyValueOperational & Hazard Implication
CAS Number 6631-82-9Unique identifier required for strict safety and inventory tracking[1],[7].
Molecular Formula C12H17NSContains sulfur and nitrogen; yields toxic NOx and SOx upon combustion[7],[4].
Molecular Weight 207.34 g/mol High lipophilicity; easily penetrates standard porous PPE like thin latex[7].
Pharmacology Bioactive intermediateModulates enzyme/receptor function via π-π interactions and hydrogen bonding[7].

The Self-Validating PPE System

Standard laboratory PPE is insufficient for this compound. You must implement a defense-in-depth strategy where each layer of protection compensates for the potential failure of another.

  • Dermal Protection (Double Gloving Logic):

    • Why standard nitrile fails: Piperidine derivatives are small, aggressive organic bases that rapidly permeate standard 4-mil nitrile gloves[2],[8].

    • The Solution: Use a double-glove system. Wear a 4-mil nitrile inner glove for tactile sensitivity, overlaid with a 14-mil Butyl Rubber or Silver Shield® laminate outer glove . Butyl rubber provides superior resistance to both corrosive amines and lipophilic thioethers.

  • Ocular Protection:

    • Wear non-vented chemical splash goggles . Safety glasses with side shields are strictly prohibited, as they do not protect against the severe, irreversible corneal damage caused by piperidine vapors[6],[3].

  • Body & Respiratory Protection:

    • A flame-resistant (FR) lab coat with knit cuffs must be worn. All handling must occur inside a certified chemical fume hood. If aerosolization is unavoidable outside a hood, a full-face respirator with an ABEK (Organic Vapor/Acid Gas/Ammonia) filter cartridge is mandatory[4].

Operational Workflows

The following step-by-step methodologies ensure that the handling of 1-[(Phenylthio)methyl]piperidine is executed safely and efficiently.

Protocol A: Fume Hood Setup and Pre-Handling Validation

  • Airflow Verification: Verify the chemical fume hood monitor reads a face velocity of 80–120 feet per minute (fpm). Causality: Adequate draft is the primary defense against the inhalation toxicity of the phenylthio vapors.

  • Zone Demarcation: Establish a "Clean Zone" and a "Hot Zone" within the hood. Place all required glassware, syringes, and reagents in the Hot Zone before opening the chemical container.

  • Spill Kit Priming: Stage an acid-neutralizing spill kit and activated carbon absorbent immediately outside the hood. Causality: Activated carbon physically adsorbs volatile thioethers, instantly mitigating severe odor and vapor risks[5].

Protocol B: Safe Execution and Transfer

  • Vessel Opening: Open the primary container only within the deepest functional area of the fume hood (minimum 6 inches behind the sash).

  • Transfer Technique: Use a glass gas-tight syringe or a chemically resistant positive-displacement pipette. Do not pour the liquid, as this maximizes surface area and aerosolization.

  • Inert Sealing: Purge the primary container with an inert gas (argon or nitrogen) before resealing. Causality: This prevents the oxidative degradation of the thioether group into highly reactive and unstable sulfoxides.

Workflow Start 1. Pre-Operation Setup (Verify Hood >100 fpm) PPE 2. Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Handle 3. Execute Transfer (Use Syringe/Pipette) PPE->Handle Spill Spill Detected? Handle->Spill Clean Neutralize & Absorb (Activated Carbon) Spill->Clean Yes Waste 4. Waste Segregation (Halogen-Free Organic) Spill->Waste No Clean->Waste Doff 5. Doff PPE & Decontaminate Waste->Doff

Fig 2. Self-validating operational workflow for handling 1-[(Phenylthio)methyl]piperidine safely.

Emergency Response & Disposal Logistics

Spill Management:

  • Evacuate and Assess: If a spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of toxic vapors[9].

  • Containment: Cover the spill with an activated carbon adsorbent to suppress the thioether stench and trap vapors[5].

  • Neutralization: Carefully apply a dilute acidic solution (e.g., 1M HCl or citric acid) to the absorbed mass. Causality: Protonating the basic piperidine nitrogen forms a hydrochloride salt. This drastically reduces the compound's vapor pressure and renders it water-soluble, making surface decontamination significantly safer.

Waste Disposal Plan:

  • Segregation: Collect all contaminated glassware rinses and organic waste in a designated, clearly labeled "Halogen-Free Organic Waste - Contains Amines and Sulfides" container.

  • Incompatibility Warning: Never mix this waste stream with concentrated acids or strong oxidizing agents outside of controlled, dilute neutralization, as piperidine derivatives can react exothermically[8].

  • Environmental Protection: Thioethers are harmful to aquatic organisms[4],[10]. Under no circumstances should any residue be disposed of down the sink. All waste must be handled by a licensed hazardous waste contractor.

References

  • NextSDS Database. "1-[(PHENYLTHIO)METHYL]PIPERIDINE — Chemical Substance Information." NextSDS. Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Piperidine." Carl Roth Safety Data. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Allyl sulfide (Thioether reference)." Cole-Parmer Safety. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Phenylthio)methyl]piperidine
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1-[(Phenylthio)methyl]piperidine
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